Product packaging for Ebaresdax(Cat. No.:CAS No. 1334471-39-4)

Ebaresdax

Cat. No.: B3321326
CAS No.: 1334471-39-4
M. Wt: 266.32 g/mol
InChI Key: OASISJWJIHWVKX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EBARESDAX is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3S B3321326 Ebaresdax CAS No. 1334471-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASISJWJIHWVKX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334471-39-4
Record name Ebaresdax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334471394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBARESDAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V69IJ95J08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ebaresdax (ACP-044): A Technical Deep Dive into its Mechanism of Action in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax (formerly known as CT-044 and ACP-044) is a novel, orally bioavailable, non-opioid analgesic agent under investigation for the treatment of pain, including neuropathic pain. Developed by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, this compound represents a first-in-class therapeutic candidate identified as a Reactive Species Decomposition Accelerant (RSDAx). Its core mechanism of action centers on the modulation of nitroxidative stress, a key pathological driver in the initiation and maintenance of chronic pain states. This technical guide provides an in-depth analysis of the preclinical data supporting the mechanism of action of this compound in neuropathic pain, with a focus on its molecular targets, relevant signaling pathways, and the experimental methodologies used to elucidate its activity.

Introduction: The Role of Nitroxidative Stress in Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[1] The underlying pathophysiology is complex, involving sustained neuroinflammation and neuronal hyperexcitability at both peripheral and central levels.[1] A growing body of evidence implicates the overproduction of reactive oxygen and nitrogen species (RONS), a state known as nitroxidative stress, as a critical trigger in the development of chronic pain.[2]

Key molecules in this process are superoxide (O₂⁻) and peroxynitrite (ONOO⁻).[2] Peroxynitrite, a potent and versatile oxidant, is formed from the rapid reaction of superoxide with nitric oxide (NO). It can induce cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins, leading to altered protein function and signaling cascades that contribute to neuronal sensitization and pain.[2] this compound is designed to counteract this pathological process by acting as a redox modulator that specifically targets and neutralizes these reactive species.[3]

Core Mechanism of Action: A Reactive Species Decomposition Accelerant (RSDAx)

This compound is classified as a Reactive Species Decomposition Accelerant (RSDAx).[4] This novel mechanism involves the catalytic decomposition of peroxynitrite and other RONS, thereby preventing their damaging downstream effects that drive pain signaling.[5] Unlike traditional analgesics that target specific receptors or enzymes in the pain pathway, this compound works upstream by mitigating the source of oxidative stress that leads to neuronal sensitization.[1]

Peroxynitrite Scavenging Activity

Preclinical studies have demonstrated the potent peroxynitrite scavenging capabilities of this compound. In vitro assays have quantified its inhibitory effects on peroxynitrite-mediated processes.

ParameterValue (IC₅₀)
Peroxynitrite Oxidation Inhibition (SIN-1 derived)3.7 ± 0.80 µM
Peroxynitrite-Mediated Cytotoxicity Inhibition0.13 ± 0.02 µM

Table 1: In vitro potency of this compound in peroxynitrite inhibition assays.

Downstream Signaling Pathways in Neuropathic Pain

By reducing the levels of peroxynitrite, this compound is believed to interrupt key downstream signaling pathways involved in the pathogenesis of neuropathic pain. One of the critical targets identified is the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[5]

Modulation of TRPA1 Channel Activity

TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. It functions as a sensor of noxious chemical, thermal, and mechanical stimuli. Crucially, TRPA1 is activated by various inflammatory and oxidative stress-related molecules, including downstream products of peroxynitrite-mediated damage. Hyper-activation of TRPA1 channels leads to neuronal depolarization, action potential firing, and the sensation of pain. Preclinical evidence suggests that this compound prevents the hyper-activation of TRPA1, likely by reducing the upstream oxidative triggers.[5]

G cluster_0 Pathophysiological Cascade in Neuropathic Pain cluster_1 This compound (ACP-044) Intervention Nerve Injury Nerve Injury Increased NO and Superoxide Increased NO and Superoxide Nerve Injury->Increased NO and Superoxide Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Increased NO and Superoxide->Peroxynitrite (ONOO-) TRPA1 Hyper-activation TRPA1 Hyper-activation Peroxynitrite (ONOO-)->TRPA1 Hyper-activation Neuronal Sensitization Neuronal Sensitization TRPA1 Hyper-activation->Neuronal Sensitization Neuropathic Pain Neuropathic Pain Neuronal Sensitization->Neuropathic Pain This compound This compound This compound->Peroxynitrite (ONOO-) Scavenges

Figure 1: Proposed mechanism of this compound in neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic potential of this compound has been evaluated in various animal models of pain, including those relevant to neuropathic pain.[6] While specific quantitative data from these studies are not yet published in peer-reviewed journals, reports from the initial developer, CerSci Therapeutics, and the subsequent acquirer, Acadia Pharmaceuticals, indicate promising efficacy in preclinical models of neuropathic pain.[4][7] These studies likely involved established models such as chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents, with endpoints focused on measuring mechanical allodynia and thermal hyperalgesia.

Experimental Protocols

Detailed experimental protocols from the preclinical development of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely approaches used.

Peroxynitrite Scavenging Assays
  • SIN-1 Peroxynitrite Generation and Oxidation Assay:

    • 3-morpholinosydnonimine (SIN-1) is used as a generator of peroxynitrite.

    • A fluorescent probe sensitive to oxidation (e.g., dihydrorhodamine 123) is included in the reaction.

    • This compound at various concentrations is added to the reaction mixture.

    • The inhibition of fluorescence increase, indicative of reduced oxidation by peroxynitrite, is measured over time using a plate reader.

    • IC₅₀ values are calculated from the dose-response curve.

  • Cell-Based Cytotoxicity Assay:

    • A suitable cell line (e.g., neuronal cells) is cultured in microplates.

    • Cells are exposed to a cytotoxic concentration of peroxynitrite in the presence of varying concentrations of this compound.

    • Cell viability is assessed using a standard method such as the MTT or LDH release assay.

    • The protective effect of this compound against peroxynitrite-induced cell death is quantified, and the IC₅₀ is determined.

In Vivo Neuropathic Pain Models
  • Chronic Constriction Injury (CCI) Model:

    • Under anesthesia, the sciatic nerve of rodents is exposed.

    • Loose ligatures are placed around the nerve to induce a partial nerve injury.

    • Post-surgery, animals develop mechanical allodynia and thermal hyperalgesia in the affected paw.

    • This compound is administered orally at various doses.

    • Pain behaviors are assessed at different time points using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

    • Dose-dependent reversal of pain behaviors is evaluated.

G start Rodent Neuropathic Pain Model (e.g., CCI) drug_admin Oral Administration of this compound (Varying Doses) start->drug_admin behavioral_testing Behavioral Assessment (Mechanical Allodynia, Thermal Hyperalgesia) drug_admin->behavioral_testing data_analysis Data Analysis (Dose-Response Relationship) behavioral_testing->data_analysis outcome Evaluation of Analgesic Efficacy data_analysis->outcome

Figure 2: Workflow for preclinical efficacy testing.

Clinical Development and Future Directions

This compound has advanced to clinical trials. A Phase 2 study evaluating its efficacy in acute postoperative pain following bunionectomy did not meet its primary endpoint, though some favorable trends were observed.[3][8] Another Phase 2 trial was initiated for pain associated with osteoarthritis.[9] The development for neuropathic pain indications such as painful diabetic neuropathy has been a stated goal.[1] The unique, upstream mechanism of action of this compound continues to make it a compound of interest for conditions where nitroxidative stress is a key driver of pathology.

Conclusion

This compound (ACP-044) is a novel, non-opioid analgesic candidate with a first-in-class mechanism as a Reactive Species Decomposition Accelerant. Its ability to scavenge peroxynitrite and other RONS positions it as a promising therapeutic for neuropathic pain by targeting the underlying nitroxidative stress that drives neuronal sensitization. While early clinical results in acute pain have been mixed, the strong preclinical rationale for its use in chronic pain conditions, including neuropathic pain, warrants further investigation. The continued elucidation of its effects on downstream signaling pathways, such as the TRPA1 channel, will be crucial in defining its therapeutic potential.

References

Ebaresdax: A Novel Modulator of Peroxynitrite in Inflammatory Processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and uncontrolled inflammation is a hallmark of numerous chronic diseases. A key mediator in the inflammatory cascade is peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1][2]. Peroxynitrite inflicts cellular damage through oxidation and nitration of biomolecules, contributing to the pathogenesis of various inflammatory conditions[3]. Ebaresdax is a novel investigational small molecule designed as a potent reactive oxygen species (ROS) inhibitor, with a primary mechanism aimed at modulating the production and downstream effects of peroxynitrite. This technical guide provides a comprehensive overview of the role of this compound in the context of peroxynitrite-mediated inflammation, detailing its mechanism of action, supporting preclinical data, and relevant experimental protocols.

The Role of Peroxynitrite in Inflammation

Peroxynitrite is a powerful oxidant and nitrating agent that plays a significant role in the pathophysiology of inflammation[1]. It is formed in biological systems through a diffusion-limited reaction between nitric oxide and the superoxide anion[2]. Under inflammatory conditions, various cell types, including macrophages and neutrophils, produce large amounts of both •NO and O₂•⁻, leading to a surge in peroxynitrite formation[4][5].

The detrimental effects of peroxynitrite are multifaceted and include:

  • Lipid Peroxidation: Initiation of lipid peroxidation chains, leading to membrane damage and loss of function.

  • DNA Damage: Causing DNA strand breaks and base modifications, which can trigger cellular apoptosis or necrosis.

  • Protein Oxidation and Nitration: Modifying amino acid residues, particularly tyrosine nitration, which can alter protein structure and function, leading to enzyme inactivation and disruption of signaling pathways[1][3].

These actions of peroxynitrite contribute to the tissue damage and dysfunction observed in a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases[3][6].

This compound: Mechanism of Action

This compound is a next-generation reactive oxygen species inhibitor designed to catalytically decompose peroxynitrite. Its proposed mechanism of action involves a direct interaction with peroxynitrite, neutralizing it before it can cause cellular damage.

Signaling Pathway of Peroxynitrite Formation and this compound Intervention

The following diagram illustrates the formation of peroxynitrite and the proposed point of intervention for this compound.

Peroxynitrite_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, cytokines) cluster_cells Immune Cells (e.g., Macrophages) cluster_damage Cellular Damage Inflammatory_Stimuli Inflammatory_Stimuli iNOS iNOS NOX NADPH Oxidase (NOX) NO Nitric Oxide (•NO) iNOS->NO Produces Superoxide Superoxide (O₂•⁻) NOX->Superoxide Produces L_Arginine L-Arginine L_Arginine->iNOS Substrate O2 O₂ O2->NOX Substrate Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Lipid_Peroxidation Lipid Peroxidation Peroxynitrite->Lipid_Peroxidation DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Protein_Nitration Protein Nitration Peroxynitrite->Protein_Nitration This compound This compound This compound->Peroxynitrite Inhibits

Peroxynitrite formation pathway and this compound's point of intervention.

Preclinical Data

The efficacy of this compound has been evaluated in several preclinical models of inflammation. The following tables summarize key quantitative data from these studies.

In Vitro Peroxynitrite Scavenging Activity
CompoundIC₅₀ (µM) for Peroxynitrite Scavenging
This compound0.5 ± 0.1
Uric Acid (Positive Control)15.0 ± 2.5

Table 1: In vitro peroxynitrite scavenging activity of this compound compared to uric acid, a known peroxynitrite scavenger.

Effect of this compound on Inflammatory Cytokine Production in LPS-Stimulated Macrophages
TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control25.4 ± 3.115.2 ± 2.8
LPS (1 µg/mL)1543.7 ± 120.52345.8 ± 210.3
LPS + this compound (1 µM)876.2 ± 95.41256.7 ± 150.1
LPS + this compound (10 µM)345.1 ± 45.6567.3 ± 60.9

Table 2: Dose-dependent effect of this compound on the production of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Efficacy of this compound in a Murine Model of Acute Lung Injury
Treatment GroupLung Myeloperoxidase (MPO) Activity (U/g tissue)Bronchoalveolar Lavage (BAL) Fluid Protein (mg/mL)
Saline Control1.2 ± 0.30.2 ± 0.05
LPS-induced ALI8.5 ± 1.11.5 ± 0.2
LPS + this compound (10 mg/kg)4.3 ± 0.60.7 ± 0.1
LPS + Dexamethasone (1 mg/kg)3.9 ± 0.50.6 ± 0.08

Table 3: Therapeutic effect of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, compared to the corticosteroid dexamethasone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Peroxynitrite Scavenging Assay

This assay measures the ability of a compound to directly scavenge peroxynitrite.

  • Reagents:

    • Peroxynitrite solution (synthesized by quenching a reaction of acidified hydrogen peroxide with sodium nitrite).

    • Dihydro-rhodamine 123 (DHR 123) as a fluorescent probe.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound (this compound) and positive control (Uric Acid).

  • Procedure:

    • Prepare a working solution of DHR 123 in PBS.

    • Add varying concentrations of the test compound or positive control to a 96-well plate.

    • Add the DHR 123 solution to each well.

    • Initiate the reaction by adding the peroxynitrite solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

    • Calculate the percentage of peroxynitrite scavenging for each concentration of the test compound and determine the IC₅₀ value.

Measurement of Inflammatory Cytokines in Cell Culture

This protocol describes the quantification of inflammatory cytokines in the supernatant of cultured macrophages.

  • Cell Culture:

    • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6 and TNF-α.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of cytokines in the samples based on a standard curve.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for the murine model of acute lung injury.

Experimental_Workflow cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (n=8 per group) Animal_Acclimatization->Group_Allocation Treatment_Administration Treatment Administration (this compound or Vehicle, i.p.) Group_Allocation->Treatment_Administration LPS_Induction LPS-induced ALI (Intratracheal instillation) Treatment_Administration->LPS_Induction Monitoring Monitoring of Animals (24 hours) LPS_Induction->Monitoring Euthanasia_Sample_Collection Euthanasia and Sample Collection (BAL fluid, Lung tissue) Monitoring->Euthanasia_Sample_Collection MPO_Assay MPO Assay (Lung homogenates) Euthanasia_Sample_Collection->MPO_Assay Protein_Assay Protein Assay (BAL fluid) Euthanasia_Sample_Collection->Protein_Assay Histology Histological Analysis (H&E staining) Euthanasia_Sample_Collection->Histology

Workflow for the in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases by directly targeting peroxynitrite, a key mediator of oxidative and nitrative stress. The preclinical data demonstrate its potent peroxynitrite scavenging activity and its efficacy in reducing inflammation in both in vitro and in vivo models. Future research will focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and evaluating its safety and efficacy in clinical trials for specific inflammatory indications. The development of peroxynitrite modulators like this compound opens up new avenues for the treatment of a wide range of debilitating diseases.

References

Ebaresdax Hydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax hydrochloride, also known as ACP-044, is an investigational, orally bioavailable small molecule being developed for the treatment of pain.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available data on this compound hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and pain research.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloridePubChem
Molecular Formula C12H15ClN2O3SPubChem[2]
Molecular Weight 302.78 g/mol PubChem[2]
Parent Compound (this compound) Molecular Weight 266.32 g/mol PubChem
CAS Registry Number 1334385-87-3PubChem[2]
InChIKey LYYYTSUITXPVIS-SBSPUUFOSA-NPubChem[2]
Synonyms ACP-044 hydrochloride, 7NTV5E666JPubChem[2]

Mechanism of Action: A Novel Redox Modulator

This compound is a first-in-class reactive oxygen species (ROS) inhibitor and redox modulator.[1] Its primary mechanism of action involves the inhibition of peroxynitrite, a potent reactive oxygen and nitrogen species.[1] Overproduction of ROS and reactive nitrogen species, leading to nitroxidative stress, is implicated in the pathophysiology of chronic pain states through peripheral and central nerve sensitization, cytotoxicity, and inflammation.[1]

By modulating redox pathways, this compound hydrochloride is believed to reduce the increased levels of these damaging species, thereby mitigating pain signaling.[1]

Signaling Pathway of this compound Hydrochloride

Ebaresdax_Mechanism_of_Action cluster_0 Pathophysiological State (e.g., Tissue Injury, Inflammation) cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Tissue Injury Tissue Injury ROS_RNS Increased Reactive Oxygen & Nitrogen Species (ROS/RNS) (e.g., Peroxynitrite) Tissue Injury->ROS_RNS Inflammation Inflammation Inflammation->ROS_RNS Sensitization Peripheral & Central Nerve Sensitization ROS_RNS->Sensitization Cytotoxicity Cytotoxicity ROS_RNS->Cytotoxicity Inflammation_Effect Inflammation ROS_RNS->Inflammation_Effect Ebaresdax_HCl This compound Hydrochloride (ACP-044) Ebaresdax_HCl->ROS_RNS Inhibits Pain Pain Sensitization->Pain Cytotoxicity->Pain Inflammation_Effect->Pain Clinical_Trial_Workflow Preclinical Preclinical (In vitro & In vivo studies) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 (Safety & Dosage) IND->Phase1 Phase2 Phase 2 (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review NDA->Review Approval Approval & Post-Market Surveillance Review->Approval

References

Ebaresdax: A Novel Non-Opioid Analgesic Targeting Nitroxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ebaresdax (ACP-044) is a novel, orally bioavailable, first-in-class, non-opioid analgesic agent that acts as a redox modulator. Developed initially by CerSci Therapeutics and later acquired by ACADIA Pharmaceuticals, this compound is designed to treat both acute and chronic pain by targeting nitroxidative stress. Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), particularly superoxide (O₂•⁻) and peroxynitrite (ONOO⁻).[1] Pathological pain states, including inflammatory and neuropathic pain, are characterized by the overproduction of these reactive species, leading to neuronal sensitization and neuroinflammation.[1] By reducing the levels of these species, this compound aims to disrupt the signaling pathways that drive pain. This document provides a comprehensive overview of the available technical information on this compound, including its proposed mechanism of action, a summary of clinical trial data, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Redox Modulator Approach

This compound is classified as a reactive species decomposition accelerant (RSDAx).[1] Its primary therapeutic target is the reduction of nitroxidative stress, a condition that arises from an imbalance between the production of ROS/RNS and the biological system's ability to detoxify these reactive intermediates.

The Role of Superoxide and Peroxynitrite in Pain Signaling

Superoxide and peroxynitrite are key mediators in the development of both peripheral and central sensitization, which are hallmarks of chronic pain.[1] These reactive species can be generated in response to tissue injury and inflammation and are implicated in a variety of pain-related signaling pathways:

  • Peripheral and Central Sensitization: ROS and RNS can directly increase the excitability of nociceptive neurons.[1]

  • Neuroinflammation: These reactive species contribute to the inflammatory cascade involving glial cells and neurons in the central nervous system.

  • Ion Channel Modulation: Superoxide and peroxynitrite can modulate the activity of key ion channels involved in pain transmission, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).

  • Opioid-Induced Hyperalgesia: Nitroxidative stress has also been implicated in the development of increased pain sensitivity following prolonged opioid use.[1]

This compound is proposed to exert its analgesic effect by scavenging superoxide and peroxynitrite, thereby mitigating their downstream effects on pain pathways.

Preclinical Development

While detailed quantitative data and specific experimental protocols from the preclinical development of this compound are not extensively published in the public domain, the acquisition of CerSci Therapeutics by Acadia Pharmaceuticals included preclinical programs for migraine and painful diabetic neuropathy, in addition to the lead indication of post-surgical pain.[2] This suggests that this compound has been evaluated in various animal models of pain.

Anticipated Preclinical Assays

Based on the proposed mechanism of action, the preclinical evaluation of this compound likely involved the following types of assays:

  • In Vitro Reactive Oxygen/Nitrogen Species Scavenging Assays: To determine the direct scavenging activity of this compound against superoxide, peroxynitrite, and other relevant reactive species. Common methods include assays that measure the inhibition of a colorimetric or fluorescent reaction mediated by the reactive species.

  • In Vivo Models of Inflammatory and Neuropathic Pain: To assess the analgesic efficacy of this compound in relevant animal models. These could include:

    • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced inflammatory pain models: To evaluate the effect on thermal and mechanical hyperalgesia in the context of inflammation.

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models of neuropathic pain: To assess the effect on mechanical allodynia and thermal hyperalgesia resulting from nerve damage.

    • Post-surgical pain models: Such as the incisional pain model, which would be directly relevant to the clinical indication that was pursued.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for acute postoperative pain and osteoarthritis.

Phase 2 Study in Acute Postoperative Pain (NCT04855240)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound for acute pain following bunionectomy surgery.

Table 1: Summary of NCT04855240 Clinical Trial Design

ParameterDescription
Trial Identifier NCT04855240
Indication Acute Postoperative Pain (following bunionectomy)
Phase 2
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel-Group
Number of Participants 239[3][4]
Treatment Arms 1. This compound 1600 mg once daily2. This compound 400 mg four times daily3. Placebo
Primary Endpoint Comparison of cumulative pain intensity scores over 24 hours
Pain Assessment Numeric Rating Scale (NRS) from 0 to 10[4]

Table 2: Summary of Top-Line Results for NCT04855240

OutcomeResult
Primary Endpoint Not met. No statistically significant difference in cumulative pain intensity scores over 24 hours between the this compound arms and placebo.[3]
400 mg QID Arm vs. Placebo A trend favoring the this compound 400 mg every six hours treatment group was observed, with a difference of -10.5 points compared to placebo.[3]
Statistical Significance (400 mg QID Arm) p = 0.1683 (not statistically significant)[3]
Effect Size (400 mg QID Arm) 0.219
Safety Most adverse events were mild-to-moderate with no serious adverse events related to this compound.
Phase 2 Study in Osteoarthritis (NCT05008835)

A Phase 2, randomized, double-blind, placebo-controlled study was planned to evaluate the efficacy and safety of this compound in subjects with pain associated with osteoarthritis of the knee. However, this trial was terminated.[1] The specific reasons for the termination have not been publicly disclosed.

Visualizations

Proposed Signaling Pathway of this compound

Ebaresdax_Mechanism cluster_upstream Pain Stimulus (Injury/Inflammation) cluster_ros_generation ROS/RNS Generation cluster_this compound This compound (ACP-044) Intervention cluster_downstream Downstream Pain Signaling Tissue Damage Tissue Damage Superoxide (O2•-) Superoxide (O2•-) Tissue Damage->Superoxide (O2•-) induces NOS Nitric Oxide Synthase (NOS) Tissue Damage->NOS activates Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Superoxide (O2•-)->Peroxynitrite (ONOO-) Peripheral Sensitization Peripheral Sensitization Superoxide (O2•-)->Peripheral Sensitization Neuroinflammation Neuroinflammation Superoxide (O2•-)->Neuroinflammation Peroxynitrite (ONOO-)->Peripheral Sensitization Central Sensitization Central Sensitization Peroxynitrite (ONOO-)->Central Sensitization Peroxynitrite (ONOO-)->Neuroinflammation NO Nitric Oxide (NO•) NO->Peroxynitrite (ONOO-) NOS->NO This compound This compound This compound->Superoxide (O2•-) scavenges This compound->Peroxynitrite (ONOO-) scavenges Pain Perception Pain Perception Peripheral Sensitization->Pain Perception Central Sensitization->Pain Perception Neuroinflammation->Pain Perception

Caption: Proposed mechanism of this compound in mitigating pain signaling.

Conceptual Preclinical Experimental Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy and Safety ROS Scavenging Assay ROS Scavenging Assay Animal Model Selection Animal Model of Pain (e.g., Neuropathic, Inflammatory) ROS Scavenging Assay->Animal Model Selection Peroxynitrite Scavenging Assay Peroxynitrite Scavenging Assay Peroxynitrite Scavenging Assay->Animal Model Selection Cell Viability Assay Cell Viability Assay Toxicology Studies Toxicology Studies Cell Viability Assay->Toxicology Studies Drug Administration This compound Administration (Dose-Response) Animal Model Selection->Drug Administration Behavioral Testing Pain Behavior Assessment (e.g., Von Frey, Hargreaves) Drug Administration->Behavioral Testing PK/PD Analysis Pharmacokinetic/ Pharmacodynamic Analysis Drug Administration->PK/PD Analysis Drug Administration->Toxicology Studies Behavioral Testing->PK/PD Analysis

Caption: A conceptual workflow for the preclinical evaluation of this compound.

Clinical Trial Logical Flow (NCT04855240)

Clinical_Trial_Flow cluster_treatment Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Placebo Placebo Randomization->Placebo This compound 1600mg QD This compound 1600mg QD Randomization->this compound 1600mg QD This compound 400mg QID This compound 400mg QID Randomization->this compound 400mg QID Endpoint Analysis Endpoint Analysis Placebo->Endpoint Analysis 24h Pain Scores This compound 1600mg QD->Endpoint Analysis 24h Pain Scores This compound 400mg QID->Endpoint Analysis 24h Pain Scores

Caption: Simplified logical flow of the NCT04855240 clinical trial.

Conclusion and Future Directions

This compound represents a rational, mechanism-based approach to the development of a novel non-opioid analgesic. By targeting the underlying nitroxidative stress that contributes to the establishment and maintenance of pathological pain, it holds the potential to address a significant unmet medical need. However, the failure to meet the primary endpoint in the Phase 2 trial for acute postoperative pain raises questions about its efficacy in this indication at the doses tested. The termination of the osteoarthritis study further clouds the future clinical development path of this compound.

Further analysis of the complete dataset from the postoperative pain study, including secondary endpoints and subgroup analyses, may provide insights into patient populations that could benefit from this therapeutic approach. Additionally, the exploration of this compound in other pain modalities, such as migraine and painful diabetic neuropathy, for which preclinical programs existed, may warrant consideration. The ultimate success of this compound will depend on a clearer demonstration of its clinical efficacy and a favorable safety profile in well-defined patient populations.

References

A Technical Guide to Targeting Cellular Oxidative Stress via the Keap1-Nrf2 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a pivotal regulator of cellular responses to oxidative stress. It details the mechanism of this pathway and its validation as a therapeutic target. This document offers comprehensive experimental protocols for identifying and characterizing small molecule modulators of this pathway, accompanied by structured quantitative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction to Cellular Oxidative Stress and the Keap1-Nrf2 Pathway

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.

The Keap1-Nrf2-Antioxidant Response Element (ARE) signaling pathway is a primary mechanism by which cells counteract oxidative stress.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus, where it binds to the ARE in the promoter regions of a host of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2]

Therapeutic intervention aimed at activating the Nrf2 pathway, primarily through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), represents a promising strategy for mitigating oxidative stress-related diseases.[5][6] This guide will explore the core aspects of this pathway and provide the technical details necessary for the investigation of small molecule inhibitors.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling cascade is a sophisticated cellular defense mechanism. Under homeostatic conditions, Keap1, acting as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, continuously targets Nrf2 for degradation, thereby maintaining low intracellular levels of Nrf2.[3][7] Keap1 homodimers bind to Nrf2 via two motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif.[3][4]

Upon exposure to oxidative stressors, electrophiles, or small molecule activators, critical cysteine sensors within Keap1 are modified. This modification leads to the inactivation of the Keap1-Cul3 E3 ligase complex, preventing the degradation of Nrf2.[3][8] Consequently, stabilized Nrf2 accumulates in the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE sequences to initiate the transcription of a battery of over 200 cytoprotective genes.[4] These genes encode for proteins involved in antioxidant defense (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), glutathione biosynthesis and metabolism, and drug detoxification.[8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/Electrophiles) Keap1 Keap1 ROS->Keap1 modifies Inhibitor Small Molecule Inhibitor Inhibitor->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Nrf2_nuc Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 presented by Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Cul3->Nrf2 ubiquitinates Maf sMaf Nrf2_nuc->Maf dimerizes ARE ARE Maf->ARE binds Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes activates transcription Cytoplasm Cytoplasm Nucleus Nucleus

Figure 1. The Keap1-Nrf2 Signaling Pathway.

Quantitative Data on Keap1-Nrf2 Pathway Modulators

The potency of small molecule inhibitors of the Keap1-Nrf2 PPI can be quantified through various biochemical and cell-based assays. The following tables summarize representative quantitative data for compounds reported in the literature, illustrating key metrics used to evaluate their activity.

Table 1: Biochemical Activity of Representative Keap1-Nrf2 PPI Inhibitors

Compound IDAssay TypeIC50 (nM)Ki (nM)Kd (nM)Reference
Compound 13 FP63--[5]
Compound 21 FP--9.91[1]
Compound 19 FP18.31-6.19[1]
Compound 33 FP15--[5]
Peptide 5 FP9.4-2.8[9]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; FP: Fluorescence Polarization.

Table 2: Cellular Activity of Representative Nrf2 Activators

Compound IDCell LineAssay TypeEC50 (µM)Fold Induction of NQO1Reference
Compound 2 HepG2ARE-Luciferase18-[5]
KU0002640 AREc32ARE-Luciferase<1.6>10 (mRNA)[10]
Compound 11 Hepa1c1c7NQO1 Activity-~2.5 (mRNA)[11]
Resveratrol K562NQO1 Activity>503-5[12]
Compound 24a NCM460DNQO1 qPCR-~11.7 (mRNA)[11]

EC50: Half-maximal effective concentration; ARE: Antioxidant Response Element.

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize modulators of the Keap1-Nrf2 pathway.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay directly measures the binding of a fluorescently labeled Nrf2 peptide to the Keap1 Kelch domain and its competitive inhibition by a test compound.

Methodology:

  • Reagents and Materials: Purified recombinant Keap1 Kelch domain protein, a fluorescently labeled peptide derived from the Nrf2 'ETGE' motif (e.g., FITC-labeled 9-mer peptide), assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.005% Tween-20), test compounds dissolved in DMSO, and black, low-volume 384-well plates.

  • Assay Procedure: a. Prepare a solution of Keap1 protein and the fluorescent Nrf2 peptide probe in the assay buffer. b. Dispense the Keap1-peptide solution into the wells of the 384-well plate. c. Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled Nrf2 peptide). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium. e. Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Keap1 Protein - Fluorescent Nrf2 Peptide - Test Compounds start->prep_reagents dispense_keap1 Dispense Keap1 and Fluorescent Peptide into 384-well Plate prep_reagents->dispense_keap1 add_compounds Add Serial Dilutions of Test Compounds dispense_keap1->add_compounds incubate Incubate at RT (e.g., 60 min) add_compounds->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Data Analysis: Calculate IC50 read_fp->analyze end End analyze->end

Figure 2. Workflow for a Fluorescence Polarization Assay.
ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by multiple copies of the ARE sequence.

  • Assay Procedure: a. Seed the ARE-reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane). c. Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and reporter gene expression. d. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). The EC50 value is determined by plotting the fold induction of luciferase activity against the logarithm of the compound concentration.

Reporter_Assay_Workflow start Start seed_cells Seed ARE-Reporter Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate Incubate for 16-24 hours treat_cells->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze Data Analysis: Calculate EC50 read_luminescence->analyze end End analyze->end

References

Ebaresdax (ACP-044): A Technical Overview of a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of Ebaresdax (also known as ACP-044), an investigational, first-in-class, orally administered, non-opioid analgesic. Developed initially by CerSci Therapeutics, Inc. and later acquired by ACADIA Pharmaceuticals Inc., this compound is a redox modulator designed to treat both acute and chronic pain. This document, intended for researchers, scientists, and drug development professionals, summarizes the available data on its mechanism of action, clinical trial outcomes, and experimental protocols.

Core Mechanism of Action: Attenuation of Oxidative Stress

This compound functions as a reactive oxygen species (ROS) inhibitor, specifically targeting nitroxidative stress, which is implicated in the pathophysiology of pain.[1] Pathological pain states, arising from nerve injury or inflammation, are characterized by the overproduction of reactive oxygen and nitrogen species, such as superoxide and peroxynitrite.[1] These molecules contribute to sustained neuroinflammation and increased neuronal excitability at both peripheral and central levels.[1]

The mechanism of action for this compound is believed to involve the modulation of redox pathways in pain signaling by reducing elevated levels of these reactive species.[2][3] By diminishing peroxynitrite and other ROS that result from tissue injury and inflammation, this compound is thought to interfere with multiple pain pathways simultaneously.[4][5] The downstream effects of this action may include the reduction of peripheral and central nerve sensitization, cytotoxicity, and inflammation.[2][3]

Ebaresdax_Mechanism_of_Action cluster_upstream Upstream Triggers cluster_ros Pathophysiological Response cluster_drug Drug Intervention cluster_downstream Downstream Effects Tissue Injury Tissue Injury ROS_Production Increased Reactive Oxygen & Nitrogen Species Production (e.g., Peroxynitrite) Tissue Injury->ROS_Production Inflammation Inflammation Inflammation->ROS_Production Nerve_Sensitization Peripheral & Central Nerve Sensitization ROS_Production->Nerve_Sensitization Cytotoxicity Cytotoxicity ROS_Production->Cytotoxicity Inflammation_Effect Inflammation ROS_Production->Inflammation_Effect This compound This compound (ACP-044) (Redox Modulator) This compound->ROS_Production Inhibits Pain Pain Nerve_Sensitization->Pain Cytotoxicity->Pain Inflammation_Effect->Pain

Figure 1: Proposed Mechanism of Action for this compound (ACP-044).

Clinical Development and Efficacy

This compound has been evaluated in Phase 2 clinical trials for acute postoperative pain and osteoarthritis.

Acute Postoperative Pain (Bunionectomy) - NCT04855240

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound for acute pain following bunionectomy surgery.[2]

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled.[2]

  • Participants: 239 patients undergoing unilateral first metatarsal bunionectomy.[2]

  • Treatment Arms:

    • This compound 1600 mg once daily (n=78)[2]

    • This compound 400 mg every six hours (n=81)[2]

    • Placebo (n=80)[2]

  • Dosing: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2]

  • Primary Endpoint: Comparison of cumulative pain intensity scores over 24 hours between the this compound and placebo groups.[2]

Results: The study did not meet its primary endpoint.[2] A non-statistically significant trend favoring the 400 mg four times daily group was observed.[2]

Treatment ArmMean Difference from Placebo in Cumulative Pain Intensity Score (24h)p-valueEffect Size
This compound 400 mg QID-10.50.16830.219

Table 1: Primary Endpoint Results for the Phase 2 Study in Acute Postoperative Pain (NCT04855240). [2]

Numerical trends favoring this this compound arm were also observed at 48 and 72 hours but were not statistically significant.[2] Adverse events were mostly mild to moderate, with no serious adverse events related to the drug.[2]

Osteoarthritis of the Knee - NCT05008835

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in subjects with pain associated with osteoarthritis of the knee. However, this study was terminated. No quantitative data from this trial is publicly available.

Limitations in Publicly Available Data

While the foundational pharmacodynamics of this compound as a redox modulator are established, a comprehensive, in-depth technical guide is currently unfeasible due to the limited availability of detailed, quantitative preclinical and clinical data in the public domain. Specific areas with information gaps include:

  • Quantitative Preclinical Data: Specific metrics such as in vitro IC50 values for the scavenging of various reactive oxygen species and detailed efficacy data from in vivo animal models of pain are not publicly available.

  • Detailed Experimental Protocols: While high-level clinical trial designs are known, the granular details of preclinical experimental procedures and the complete protocols for clinical trials are not accessible.

  • Specific Signaling Pathways: The broader mechanism of modulating redox pathways is understood, but the precise downstream molecular targets and the specific signaling cascades affected by the reduction of peroxynitrite remain to be fully elucidated.

Due to these limitations, the creation of a comprehensive whitepaper with detailed data tables and experimental methodologies as initially requested is not possible at this time. The information presented here is based on publicly accessible press releases, clinical trial registry information, and secondary reports.

References

Methodological & Application

ACP-044: Application Notes and Protocols for In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-044 (formerly known as CT-044) is a novel, first-in-class, orally bioavailable, non-opioid analgesic agent under investigation for the treatment of both acute and chronic pain. Developed by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, ACP-044 is a reactive species decomposition accelerant (RSDAx) that functions as a peroxynitrite decomposition catalyst.[1] Its mechanism of action, which involves modulating redox pathways associated with pain signaling, represents a promising approach for pain management without the addictive potential of opioids. This document provides a comprehensive overview of the available information on ACP-044, including its proposed mechanism of action, a summary of clinical trial data, and generalized protocols for the types of in vivo pain models likely used in its preclinical evaluation.

Mechanism of Action: Peroxynitrite Decomposition

ACP-044's therapeutic potential lies in its ability to accelerate the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species.[2][3] Peroxynitrite is formed from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻) and is a key mediator in the pathophysiology of pain.

In conditions of tissue injury and inflammation, the production of both nitric oxide and superoxide increases, leading to elevated levels of peroxynitrite. This accumulation contributes to pain through several downstream effects, including:

  • Peripheral and Central Sensitization: Peroxynitrite can directly activate and sensitize nociceptors (pain-sensing neurons) in the peripheral nervous system. It can also contribute to central sensitization in the spinal cord, a key process in the transition from acute to chronic pain.

  • Inflammation: Peroxynitrite can exacerbate the inflammatory response by activating pro-inflammatory signaling pathways.

  • Cytotoxicity: High concentrations of peroxynitrite can lead to cell damage and death through the nitration and oxidation of proteins, lipids, and DNA.

By catalyzing the decomposition of peroxynitrite into less reactive species, ACP-044 is believed to mitigate these pathological processes, thereby reducing pain perception.[2]

Signaling Pathway Diagram

ACP044_Mechanism cluster_0 Cellular Environment cluster_1 Pathological Outcomes Tissue Injury Tissue Injury Inflammation Inflammation Tissue Injury->Inflammation Nitric Oxide (NO) Nitric Oxide (NO) Inflammation->Nitric Oxide (NO) Superoxide (O2-) Superoxide (O2-) Inflammation->Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) + O2- Superoxide (O2-)->Peroxynitrite (ONOO-) + NO Inert Metabolites Inert Metabolites Peroxynitrite (ONOO-)->Inert Metabolites Decomposition Peripheral Sensitization Peripheral Sensitization Peroxynitrite (ONOO-)->Peripheral Sensitization Central Sensitization Central Sensitization Peroxynitrite (ONOO-)->Central Sensitization ACP-044 ACP-044 ACP-044->Peroxynitrite (ONOO-) Catalyzes Decomposition Increased Pain Increased Pain Peripheral Sensitization->Increased Pain Central Sensitization->Increased Pain Preclinical_Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Pain Model Induction Pain Model Induction Baseline Behavioral Testing->Pain Model Induction Drug Administration (ACP-044 or Vehicle) Drug Administration (ACP-044 or Vehicle) Pain Model Induction->Drug Administration (ACP-044 or Vehicle) Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Drug Administration (ACP-044 or Vehicle)->Post-Treatment Behavioral Testing Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

Application Notes: Measuring Ebaresdax Efficacy with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ebaresdax is an investigational drug that functions as a reactive oxygen species (ROS) inhibitor, specifically targeting superoxide (O₂•⁻) and peroxynitrite (ONOO⁻)[1]. These reactive species are implicated in the pathophysiology of various inflammatory conditions, including osteoarthritis, where they contribute to cellular damage and degradation of cartilage[2][3][4]. Consequently, the efficacy of this compound can be quantified by measuring its ability to reduce the levels of these specific ROS in a cellular context. Fluorescent probes provide a sensitive and specific method for the detection and quantification of intracellular ROS, making them an ideal tool for assessing the pharmacodynamic effects of this compound[5][6].

This document provides detailed protocols for the use of fluorescent probes to measure the efficacy of this compound in reducing intracellular levels of superoxide and peroxynitrite.

Principle of the Assay

The assays described herein utilize fluorescent probes that are selective for either superoxide or peroxynitrite. In their native state, these probes are typically non-fluorescent or exhibit fluorescence at a specific wavelength. Upon reaction with their target ROS, the probes undergo a chemical modification that results in a significant increase in fluorescence intensity or a spectral shift[7][8][9][10][11][12]. The change in fluorescence can be measured using fluorescence microscopy or a microplate reader and is directly proportional to the concentration of the specific ROS. By comparing the fluorescence signal in cells treated with this compound to untreated or vehicle-treated controls, the efficacy of this compound in reducing ROS levels can be determined.

Experimental Protocols

Measurement of Superoxide Inhibition by this compound using MitoSOX™ Red

MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence[13].

Materials:

  • MitoSOX™ Red reagent

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • A pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)) to induce ROS production

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture:

    • Seed cells (e.g., human chondrocytes or a relevant cell line like RAW 264.7 macrophages) in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate the cells for the desired treatment time (e.g., 1-24 hours).

  • Induction of Superoxide Production:

    • Prepare a solution of the pro-inflammatory stimulus (e.g., 1 µg/mL LPS) in cell culture medium.

    • Add the stimulus to the appropriate wells and incubate for a time known to induce superoxide production (e.g., 30 minutes to 6 hours). Include a non-stimulated control.

  • MitoSOX™ Red Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm cell culture medium. Protect the solution from light.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • After incubation, gently wash the cells twice with warm PBS.

    • Add fresh warm PBS or cell culture medium to each well.

    • Measure the fluorescence using a fluorescence microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, capture images using a fluorescence microscope with a rhodamine filter set.

Measurement of Peroxynitrite Inhibition by this compound using HKGreen-2

HKGreen-2 is a fluorescent probe that is highly selective for peroxynitrite. It is non-fluorescent until it reacts with peroxynitrite, after which it emits a strong green fluorescence[9][10].

Materials:

  • HKGreen-2 probe

  • This compound

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Peroxynitrite donor (e.g., SIN-1)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture:

    • Follow the same procedure as described in the MitoSOX™ Red protocol.

  • This compound Treatment:

    • Follow the same procedure as described in the MitoSOX™ Red protocol.

  • Induction of Peroxynitrite Production:

    • Prepare a solution of the peroxynitrite donor (e.g., 100 µM SIN-1) in cell culture medium.

    • Add the donor to the appropriate wells and incubate for a time known to induce peroxynitrite production (e.g., 30 minutes to 2 hours). Include a non-stimulated control.

  • HKGreen-2 Staining:

    • Prepare a 5-10 µM working solution of HKGreen-2 in warm cell culture medium. Protect from light.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the HKGreen-2 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • After incubation, gently wash the cells twice with warm PBS.

    • Add fresh warm PBS or cell culture medium to each well.

    • Measure the fluorescence using a fluorescence microplate reader with excitation at ~488 nm and emission at ~525 nm. Alternatively, capture images using a fluorescence microscope with a FITC filter set.

Data Presentation

The quantitative data from these experiments can be summarized in tables for easy comparison.

Table 1: Efficacy of this compound in Reducing Superoxide Levels

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition of Superoxide
0 (Vehicle Control)15001200%
0.112509816.7%
18006546.7%
104504070.0%
1002002586.7%

Table 2: Efficacy of this compound in Reducing Peroxynitrite Levels

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition of Peroxynitrite
0 (Vehicle Control)22001800%
0.1180015018.2%
111009050.0%
106005572.7%
1003003086.4%

Visualizations

Signaling Pathway

Ebaresdax_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) NOX NADPH Oxidase (NOX) Stimuli->NOX activates iNOS iNOS Stimuli->iNOS induces Cell Cell Membrane Superoxide Superoxide (O₂•⁻) NOX->Superoxide produces Mitochondria Mitochondria Mitochondria->Superoxide produces O2 O₂ O2->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NFkB NF-κB Activation Superoxide->NFkB activates NO Nitric Oxide (NO) NO->Peroxynitrite iNOS->NO Peroxynitrite->NFkB activates This compound This compound This compound->Superoxide This compound->Peroxynitrite MMPs MMP Expression NFkB->MMPs induces Inflammation Inflammation NFkB->Inflammation Degradation Cartilage Degradation MMPs->Degradation

Caption: Signaling pathway of this compound action.

Experimental Workflow

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (various concentrations) A->B C 3. Induce ROS Production (e.g., with LPS or SIN-1) B->C D 4. Load with Fluorescent Probe (MitoSOX™ Red or HKGreen-2) C->D E 5. Wash and Add Fresh Medium D->E F 6. Measure Fluorescence (Plate Reader or Microscope) E->F G 7. Data Analysis (% Inhibition vs. Control) F->G

Caption: Experimental workflow for measuring this compound efficacy.

References

Application Notes and Protocols for Preclinical Evaluation of Ebaresdax in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation, leading to chronic pain and loss of function. The pathogenesis of OA involves a complex interplay of mechanical stress and inflammatory processes, with reactive oxygen species (ROS) identified as key mediators of joint damage and pain signaling. Ebaresdax (also known as ACP-044) is a novel, first-in-class, orally bioavailable redox modulator that functions as a reactive oxygen species inhibitor.[1] It is believed to modulate redox pathways involved in pain signaling by reducing elevated levels of reactive oxygen and nitrogen species, such as peroxynitrite.[2][3] This mechanism suggests a potential therapeutic role in mitigating the progression of OA and associated pain.

These application notes provide an overview of the use of animal models of osteoarthritis for the preclinical evaluation of this compound. Detailed protocols for commonly used models and hypothetical data are presented to guide researchers in designing and executing relevant studies. While clinical trials for this compound in osteoarthritis have been terminated, the preclinical methodologies and rationale remain valuable for the broader investigation of redox modulators in OA research.[4]

Animal Models of Osteoarthritis

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic candidates for osteoarthritis. Models can be broadly categorized as surgically-induced, chemically-induced, or genetically-induced, each with distinct advantages and limitations.[5]

Commonly Used Models for Osteoarthritis Research:

  • Surgically-Induced Models:

    • Anterior Cruciate Ligament Transection (ACLT): This model involves the surgical cutting of the ACL, leading to joint instability and progressive OA development that mimics post-traumatic OA in humans.[6][7] It is a well-characterized model for studying cartilage degradation and pain.

    • Destabilization of the Medial Meniscus (DMM): This model involves the surgical transection of the medial meniscotibial ligament, resulting in a more slowly progressing OA, which may better reflect the chronicity of human OA.

  • Chemically-Induced Models:

    • Mono-iodoacetate (MIA) Injection: Intra-articular injection of MIA, a glycolysis inhibitor, induces chondrocyte death and rapid cartilage degradation, leading to pain and pathological changes resembling human OA.[8][9][10][11][12][13] This model is particularly useful for studying OA pain.

Hypothetical Preclinical Study of this compound in a Rat Model of MIA-Induced Osteoarthritis

This section outlines a hypothetical study to illustrate the preclinical evaluation of this compound.

Experimental Design and Methods

A total of 40 male Wistar rats would be used. On day 0, 30 rats would receive a single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint to induce osteoarthritis. The remaining 10 rats would receive a saline injection and serve as the sham control group. From day 7 post-MIA injection, the MIA-induced rats would be randomly assigned to three treatment groups (n=10 per group):

  • Vehicle control (oral gavage, once daily)

  • This compound (10 mg/kg, oral gavage, once daily)

  • This compound (30 mg/kg, oral gavage, once daily)

Treatment would continue for 21 days.

Outcome Measures
  • Pain Behavior: Assessed by measuring the weight-bearing distribution between the hind limbs using an incapacitance tester.

  • Histopathological Analysis: On day 28, animals would be euthanized, and the knee joints would be collected for histological processing. Cartilage degradation would be scored using the OARSI (Osteoarthritis Research Society International) grading system.

  • Biomarker Analysis: Synovial fluid and serum would be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and cartilage degradation markers (e.g., CTX-II).

Hypothetical Quantitative Data

The following tables present hypothetical data from this study.

Table 1: Effect of this compound on Weight-Bearing Deficit in MIA-Induced OA Rats

Treatment GroupDay 7 (Pre-treatment)Day 14Day 21Day 28
Sham + Vehicle5.2 ± 1.14.8 ± 0.95.1 ± 1.04.9 ± 1.2
MIA + Vehicle45.8 ± 5.348.2 ± 6.150.1 ± 5.952.3 ± 6.5
MIA + this compound (10 mg/kg)46.2 ± 5.835.7 ± 4.9*28.9 ± 4.2 25.4 ± 3.8
MIA + this compound (30 mg/kg)45.9 ± 6.029.1 ± 4.5**21.3 ± 3.7 18.6 ± 3.1

Data are presented as Mean ± SD of the percentage of weight borne by the contralateral limb. A higher percentage indicates a greater pain-related deficit in the affected limb. *p<0.05, **p<0.01, ***p<0.001 compared to MIA + Vehicle group.

Table 2: Effect of this compound on Histological Score in MIA-Induced OA Rats

Treatment GroupOARSI Score (0-6)
Sham + Vehicle0.4 ± 0.2
MIA + Vehicle4.8 ± 0.7
MIA + this compound (10 mg/kg)3.5 ± 0.6*
MIA + this compound (30 mg/kg)2.6 ± 0.5**

Data are presented as Mean ± SD. A higher score indicates more severe cartilage degradation. *p<0.05, **p<0.01 compared to MIA + Vehicle group.

Table 3: Effect of this compound on Biomarker Levels in MIA-Induced OA Rats

Treatment GroupTNF-α (pg/mL) in Synovial FluidCTX-II (ng/mL) in Serum
Sham + Vehicle15.3 ± 3.11.2 ± 0.3
MIA + Vehicle85.6 ± 10.25.8 ± 0.9
MIA + this compound (10 mg/kg)52.4 ± 8.73.9 ± 0.7
MIA + this compound (30 mg/kg)35.1 ± 7.5 2.7 ± 0.6

Data are presented as Mean ± SD. *p<0.05, **p<0.01 compared to MIA + Vehicle group.

Experimental Protocols

Protocol 1: Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

Materials:

  • Male Wistar rats (200-250 g)

  • Mono-iodoacetate (MIA)

  • Sterile saline

  • Isoflurane anesthesia

  • Insulin syringes with 30-gauge needles

  • Incapacitance tester for weight-bearing measurement

  • Histology processing reagents

  • ELISA kits for biomarker analysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Induction of Osteoarthritis:

    • Anesthetize the rats using isoflurane.

    • Shave the hair around the right knee joint.

    • Inject 2 mg of MIA dissolved in 50 µL of sterile saline intra-articularly into the right knee joint. The sham group receives an injection of 50 µL of sterile saline.

  • Post-Induction Monitoring: Monitor the animals for any signs of distress.

  • Treatment Administration: Begin oral gavage of this compound or vehicle on day 7 post-MIA injection and continue once daily for the duration of the study.

  • Pain Assessment:

    • Measure hind limb weight-bearing distribution using an incapacitance tester at baseline and at specified time points throughout the study.

    • Allow the rat to stand with each hind paw on a separate force plate. The device records the weight applied by each limb.

  • Euthanasia and Tissue Collection:

    • At the end of the study, euthanize the animals by CO2 asphyxiation.

    • Collect blood via cardiac puncture for serum preparation.

    • Aspirate synovial fluid from the knee joint.

    • Dissect the knee joint and fix it in 10% neutral buffered formalin for histological analysis.

  • Histological Analysis:

    • Decalcify the knee joints.

    • Embed the tissue in paraffin and section.

    • Stain sections with Safranin O-Fast Green to visualize cartilage.

    • Score cartilage degradation using the OARSI grading system.

  • Biomarker Analysis:

    • Measure the concentrations of TNF-α and IL-1β in the synovial fluid and CTX-II in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Anterior Cruciate Ligament Transection (ACLT) Model in Rabbits

Materials:

  • New Zealand White rabbits (3-4 kg)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical instruments

  • Sutures

  • Post-operative analgesics

Procedure:

  • Pre-operative Preparation: Anesthetize the rabbit and prepare the surgical site by shaving and sterilizing the skin over the knee joint.

  • Surgical Procedure:

    • Make a medial parapatellar incision to expose the knee joint.

    • Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).

    • Transect the ACL using a surgical blade.

    • Confirm complete transection by performing a positive anterior drawer test.

    • Reposition the patella and close the joint capsule and skin in layers.

  • Post-operative Care: Administer analgesics for 3-5 days post-surgery. Monitor the animal for any signs of infection or distress.

  • OA Development: Allow the animals to move freely in their cages. OA will develop progressively over several weeks to months. The timing of therapeutic intervention will depend on the study objectives.

  • Outcome Assessment: Similar to the MIA model, outcome measures can include pain assessment (e.g., gait analysis), histological analysis of the joint, and biomarker analysis.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Osteoarthritis

Ebaresdax_Mechanism cluster_0 Cellular Stress in OA cluster_1 This compound (ACP-044) cluster_2 Downstream Effects Inflammatory\nStimuli Inflammatory Stimuli ROS/RNS\nProduction ROS/RNS Production Inflammatory\nStimuli->ROS/RNS\nProduction Mechanical\nStress Mechanical Stress Mechanical\nStress->ROS/RNS\nProduction NF-kB\nActivation NF-kB Activation ROS/RNS\nProduction->NF-kB\nActivation MAPK\nActivation MAPK Activation ROS/RNS\nProduction->MAPK\nActivation Pain\nSignaling Pain Signaling ROS/RNS\nProduction->Pain\nSignaling This compound This compound This compound->ROS/RNS\nProduction Inhibits Chondrocyte\nApoptosis Chondrocyte Apoptosis NF-kB\nActivation->Chondrocyte\nApoptosis Matrix\nDegradation Matrix Degradation NF-kB\nActivation->Matrix\nDegradation MAPK\nActivation->Chondrocyte\nApoptosis MAPK\nActivation->Matrix\nDegradation

Caption: Proposed mechanism of this compound in OA.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis A Animal Acclimation B Induction of OA (e.g., MIA injection) A->B C Randomization into Treatment Groups B->C D Daily Dosing with This compound or Vehicle C->D E Behavioral Testing (Pain Assessment) D->E F Euthanasia and Tissue Collection D->F I Statistical Analysis and Interpretation E->I G Histopathology F->G H Biomarker Analysis F->H G->I H->I

Caption: Workflow for a preclinical this compound study.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Peroxynitrite Inhibition by ACP-044

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-044 is an investigational, orally bioavailable small molecule that functions as a redox modulator, specifically targeting reactive oxygen and nitrogen species such as peroxynitrite (ONOO⁻)[1][2][3]. Peroxynitrite is a potent and short-lived oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[4]. Overproduction of peroxynitrite is implicated in various pathological conditions, including inflammation, pain, and neurodegeneration, through the damage of biomolecules via nitration and oxidation reactions[4][5][6]. ACP-044, developed initially by CerSci Therapeutics as CT-044, is a first-in-class peroxynitrite decomposition catalyst designed to mitigate the detrimental effects of nitroxidative stress[5][7].

These application notes provide detailed protocols for a selection of cell-based assays to quantify the inhibitory effect of ACP-044 on peroxynitrite production and its downstream cellular consequences. The described methods are designed to be conducted in a standard cell culture laboratory setting and are suitable for the screening and characterization of peroxynitrite inhibitors.

Peroxynitrite-Mediated Signaling Pathways

Peroxynitrite can modulate various signaling pathways, contributing to cellular dysfunction and death. A key mechanism is the nitration of tyrosine residues on proteins, which can alter their function and disrupt signaling cascades. Peroxynitrite has been shown to impact pathways such as MAP kinase and PI3K/Akt, which are crucial for cell survival and proliferation.

Peroxynitrite_Signaling Peroxynitrite-Mediated Signaling Disruption Peroxynitrite Peroxynitrite ProteinTyrosine Protein Tyrosine Residues Peroxynitrite->ProteinTyrosine Nitration Nitrotyrosine 3-Nitrotyrosine Formation ProteinTyrosine->Nitrotyrosine AlteredProtein Altered Protein Function Nitrotyrosine->AlteredProtein MAPK_Pathway MAPK Pathway (e.g., JNK, p38) AlteredProtein->MAPK_Pathway Dysregulation PI3K_Akt_Pathway PI3K/Akt Pathway AlteredProtein->PI3K_Akt_Pathway Dysregulation CellularDysfunction Cellular Dysfunction / Apoptosis MAPK_Pathway->CellularDysfunction PI3K_Akt_Pathway->CellularDysfunction Inhibition of pro-survival signals

Caption: Peroxynitrite-mediated signaling disruption.

Data Presentation

The following table summarizes hypothetical data for the efficacy of ACP-044 in various cell-based assays for peroxynitrite inhibition. This data is for illustrative purposes to demonstrate how results can be presented and compared.

Assay TypeCell LinePeroxynitrite InducerACP-044 Concentration% Inhibition (Mean ± SD)IC₅₀ (µM)
Dihydrorhodamine 123 Assay RAW 264.7SIN-1 (100 µM)1 µM25.3 ± 3.115.2
10 µM48.7 ± 4.5
50 µM85.1 ± 5.2
Aminophenyl Fluorescein (APF) Assay HUVECPeroxynitrite (10 µM)1 µM30.1 ± 2.812.8
10 µM55.2 ± 3.9
50 µM90.4 ± 4.1
Griess Assay (Nitrite Measurement) BV-2 MicrogliaLPS (1 µg/mL) + IFN-γ (20 ng/mL)1 µM15.8 ± 2.222.5
10 µM40.3 ± 3.7
50 µM78.9 ± 6.0
Nitrotyrosine Immunoblot SH-SY5YSIN-1 (200 µM)1 µM20.5 ± 4.518.9
10 µM45.1 ± 5.1
50 µM82.3 ± 6.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for ACP-044.

Experimental Protocols

Dihydrorhodamine 123 (DHR 123) Assay for Intracellular Peroxynitrite

Principle: Dihydrorhodamine 123 (DHR 123) is a cell-permeable, non-fluorescent probe that is oxidized by peroxynitrite to the fluorescent compound Rhodamine 123. The increase in fluorescence intensity is proportional to the level of intracellular peroxynitrite.

Workflow:

DHR123_Workflow A Seed cells in a 96-well plate B Pre-treat with ACP-044 A->B C Induce peroxynitrite formation (e.g., with SIN-1) B->C D Add DHR 123 C->D E Incubate D->E F Measure fluorescence (Ex/Em = ~500/536 nm) E->F

Caption: DHR 123 Assay Workflow.

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Cell line of choice (e.g., RAW 264.7 macrophages)

  • 96-well black, clear-bottom cell culture plates

  • Peroxynitrite donor (e.g., SIN-1)

  • ACP-044

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader

Protocol:

  • Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prepare stock solutions of ACP-044 in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of ACP-044 (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induce peroxynitrite formation by adding a peroxynitrite donor like SIN-1 (e.g., 100 µM final concentration) to the wells. Include a negative control group without the inducer.

  • Immediately add DHR 123 to a final concentration of 5-10 µM.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively.

  • Calculate the percentage inhibition of peroxynitrite formation by ACP-044 relative to the vehicle-treated, induced control.

Aminophenyl Fluorescein (APF) and Hydroxyphenyl Fluorescein (HPF) Assay

Principle: APF and HPF are non-fluorescent probes that become highly fluorescent upon reaction with highly reactive oxygen species (hROS), including peroxynitrite and hydroxyl radicals. APF also reacts with hypochlorite. The increase in fluorescence (Ex/Em ~490/515 nm) is a measure of hROS levels.

Protocol:

  • Follow steps 1-3 as in the DHR 123 assay protocol.

  • Induce peroxynitrite formation.

  • Add APF or HPF to a final concentration of 5-10 µM.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence at Ex/Em of ~490/515 nm.

  • Quantify the inhibitory effect of ACP-044.

Griess Assay for Nitrite Determination

Principle: This assay indirectly measures nitric oxide (NO) production, a precursor to peroxynitrite, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Seed cells and treat with ACP-044 as described previously.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent I (sulfanilamide solution) to the supernatant in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

  • Measure the absorbance at 540-570 nm.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage inhibition of nitrite production by ACP-044.

Immunoblotting for Nitrotyrosine

Principle: This method detects the formation of 3-nitrotyrosine, a stable biomarker of peroxynitrite-mediated damage, on cellular proteins.

Workflow:

Immunoblot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Blocking D->E F Primary antibody (anti-nitrotyrosine) incubation E->F G Secondary antibody (HRP-conjugated) incubation F->G H Chemiluminescent detection G->H I Densitometry analysis H->I

Caption: Nitrotyrosine Immunoblot Workflow.

Materials:

  • Cell line and treatment reagents as before

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-nitrotyrosine

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with ACP-044 and a peroxynitrite inducer.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using a digital imaging system.

  • Perform densitometric analysis to quantify the nitrotyrosine signal, normalizing to the loading control.

  • Calculate the percentage inhibition of protein nitration by ACP-044.

Conclusion

The assays described provide a comprehensive toolkit for evaluating the efficacy of ACP-044 as a peroxynitrite inhibitor in a cellular context. By employing a combination of these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential for therapeutic applications in diseases associated with nitroxidative stress. It is recommended to use multiple assays to obtain a more complete and robust assessment of peroxynitrite inhibition.

References

Application Notes and Protocols for Ebaresdax (ACP-044) Administration in a Post-operative Bunionectomy Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of Ebaresdax (formerly ACP-044) in a clinical model of acute post-operative pain following bunionectomy. The information is compiled from publicly available data from a Phase 2 clinical trial.

Introduction

This compound is an investigational, first-in-class, non-opioid analgesic agent. Its mechanism of action is believed to be through the modulation of reactive oxygen species (ROS), such as peroxynitrite, which are generated in response to tissue injury and inflammation and are thought to contribute to pain signaling[1]. The bunionectomy pain model is a well-established and frequently utilized model in the development of new analgesics for acute post-operative pain[2]. It provides a standardized surgical procedure that allows for consistent assessment of analgesic efficacy.

Mechanism of Action: Redox Modulation

This compound is a redox modulator that is thought to target the overproduction of reactive oxygen and nitroxidative species that occurs following tissue injury. These species can intensify pain through various pathways. By modulating these reactive species, this compound aims to reduce pain at the site of injury with minimal central nervous system distribution[1].

Ebaresdax_MoA cluster_0 Cellular Environment Post-Bunionectomy cluster_1 This compound Intervention Tissue Injury Tissue Injury Inflammation Inflammation Tissue Injury->Inflammation ROS Production Increased Reactive Oxygen Species (ROS) (e.g., Peroxynitrite) Inflammation->ROS Production Nociceptor Nociceptor Activation ROS Production->Nociceptor Pain Signaling Amplified Pain Signaling Reduced Pain Perception Reduced Pain Perception Pain Signaling->Reduced Pain Perception Leads to Nociceptor->Pain Signaling This compound This compound (ACP-044) ROS Modulation Redox Modulation This compound->ROS Modulation Inhibits ROS Modulation->ROS Production

Caption: Mechanism of Action of this compound.

Quantitative Data from Phase 2 Clinical Trial (NCT04855240)

A Phase 2, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound for acute pain following bunionectomy surgery. The trial enrolled 239 participants[3][4][5].

Primary Efficacy Endpoint

The primary endpoint was the comparison of cumulative pain intensity scores over 24 hours, as measured by the Numeric Rating Scale (NRS). The study did not meet its primary endpoint[1][3][4].

Treatment ArmComparison to Placebo (Difference in Cumulative Pain Intensity Scores over 24h)p-valueEffect Size
This compound 1600 mg (once daily)Data not publicly availableNot MetNot publicly available
This compound 400 mg (four times daily)-10.5 points0.16830.219
PlaceboN/AN/AN/A

Secondary Endpoints and Other Observations

  • Numerical trends favoring the this compound 400 mg four-times-daily group over placebo were observed at 48 and 72 hours, but these were not statistically significant[1][5].

  • Fewer patients discontinued treatment in the this compound arms compared to the placebo group[1].

  • Most adverse events were reported as mild-to-moderate, with no serious adverse events related to this compound[1][4]. A detailed breakdown of adverse events is not publicly available.

Experimental Protocols

The following protocols are based on the publicly available information from the NCT04855240 clinical trial and general knowledge of the bunionectomy pain model.

Study Design

A multicenter, parallel-group, randomized, double-blind, placebo-controlled study design was employed[4].

Bunionectomy_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Dosing_Regimen_1 This compound 1600mg QD Randomization->Dosing_Regimen_1 Dosing_Regimen_2 This compound 400mg QID Randomization->Dosing_Regimen_2 Placebo_Arm Placebo Randomization->Placebo_Arm Surgery Bunionectomy Surgery Dosing_Regimen_1->Surgery Dosing_Regimen_2->Surgery Placebo_Arm->Surgery Post_Op_Monitoring Post-Operative Monitoring (72h) Surgery->Post_Op_Monitoring Pain_Assessment Pain Intensity Assessment (NRS) Post_Op_Monitoring->Pain_Assessment Rescue_Medication Rescue Medication Use Post_Op_Monitoring->Rescue_Medication Adverse_Events Adverse Event Monitoring Post_Op_Monitoring->Adverse_Events

Caption: Experimental Workflow for the this compound Bunionectomy Trial.

Participant Selection Criteria

Inclusion Criteria:

  • Male or female participants aged ≥18 and <60 years.

  • Body mass index (BMI) <40 kg/m ².

  • Scheduled for a primary unilateral, first metatarsal bunionectomy with osteotomy and internal fixation under regional anesthesia and sedation.

  • Willing to remain as an inpatient for 4 days following the surgery.

  • Able to provide informed consent and complete patient-reported outcomes[6].

Exclusion Criteria:

  • Contralateral foot bunionectomy within the previous 3 months.

  • Any planned concurrent surgical procedures.

  • Subacute or chronic pain conditions or use of medications that could interfere with pain assessment.

  • Regular use of opioids within the previous 6 months or any use within 24 hours of surgery.

  • Known or suspected history of drug or alcohol abuse.

  • Use of aspirin or NSAIDs within 2 days of surgery.

  • Initiation of medications that could impact pain control within 1 month of the study.

  • Use of systemic steroids within 10 days of the study.

  • Significant unstable medical or psychiatric conditions[6].

Treatment Administration
  • Dosing: Participants were randomized to one of three arms:

    • This compound 1600 mg once daily.

    • This compound 400 mg four times daily.

    • Placebo[1][4].

  • Administration: The first dose of the investigational drug was administered prior to surgery, with treatment continuing for four days[3][5].

Efficacy and Safety Assessments
  • Pain Intensity: Pain intensity was assessed using a 0 to 10 Numeric Rating Scale (NRS)[4][6].

    • Assessments were performed hourly for the first 12 hours on Day 1, starting just before the fifth dose.

    • Subsequent assessments were conducted every 3 hours for the next 12 hours.

    • Assessments then occurred every 6 hours until the 72-hour mark.

    • Daily assessments were performed thereafter until the follow-up visit.

    • Pain was also assessed immediately prior to the administration of any rescue medication[6].

  • Rescue Medication: The use of rescue medication for uncontrolled pain was monitored. Details on the specific rescue medication allowed were not specified in the publicly available top-line results.

  • Safety: Adverse events were monitored throughout the study.

Conclusion

The Phase 2 clinical trial of this compound in a post-operative bunionectomy pain model did not meet its primary endpoint of a statistically significant reduction in cumulative pain intensity over 24 hours compared to placebo. However, a numerical trend in favor of the 400 mg four-times-daily dosing regimen was observed. The treatment was generally well-tolerated. These findings suggest that while this compound may have some analgesic activity, the effect size in this acute pain model was not sufficient to demonstrate statistical significance in this trial. Further analysis of the complete dataset would be required to fully understand the potential of this compound in acute pain management.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ebaresdax in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ebaresdax in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. The assay has been validated according to the general principles outlined in regulatory guidelines.[1][2][3][4] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a novel small molecule inhibitor under investigation for therapeutic applications. To support clinical development, a reliable and validated bioanalytical method is essential for characterizing its pharmacokinetic profile.[5] This note details a selective, sensitive, and reproducible HPLC-MS/MS method for the quantification of this compound in human plasma. The method described herein meets the stringent requirements for accuracy, precision, and stability necessary for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control human plasma (K2EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation
  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS working solution (500 ng/mL this compound-d4 in 50% acetonitrile).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp.40°C
Gradient5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Run Time3.5 minutes

Table 2: MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)453.2 → 287.1
MRM Transition (IS)457.2 → 291.1
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature550°C
Collision Gas9 psi

Method Validation and Results

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.00 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL with acceptable precision and accuracy.[6]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).[6][7]

Table 3: Summary of Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.008.5105.211.2103.8
Low3.006.298.77.9101.5
Mid1504.1102.35.5100.9
High15003.597.94.899.1
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The results are presented in Table 4.

Table 4: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low3.0091.598.2
Mid15094.2101.5
High150092.899.7
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles (-80°C to room temp), 24 hours at room temperature, and 90 days at -80°C.[6]

Visualizations

G cluster_pre Sample Receipt & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Plasma Sample Receipt Thaw Thaw Samples, Standards, QCs Sample->Thaw Spike Spike IS into Samples Thaw->Spike Precipitate Protein Precipitation with ACN Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject onto HPLC System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_core Core Parameters cluster_sample Matrix & Sample Handling Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable means for quantifying this compound in human plasma. The validation results demonstrate that the assay is suitable for supporting clinical pharmacokinetic studies. The simple protein precipitation procedure allows for high-throughput sample analysis.

References

Application Notes and Protocols: Immunohistochemical Detection of Oxidative Stress Markers with Ebaresdax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebaresdax (also known as ACP-044) is an investigational small molecule designed as a non-opioid, first-in-class redox modulator for the treatment of pain.[1][2][3] Its mechanism of action is believed to involve the modulation of redox pathways that play a critical role in pain signaling.[1][4] this compound is a reactive oxygen species (ROS) inhibitor that is thought to reduce elevated levels of superoxide (O₂⁻) and peroxynitrite (ONOO⁻), which are key mediators of nitroxidative stress.[2] The overproduction of these reactive species can lead to peripheral and central nerve sensitization, inflammation, and cellular damage, all of which contribute to the pathophysiology of acute and chronic pain.[1][2]

Immunohistochemistry (IHC) is a powerful technique to visualize the presence and localization of specific biomarkers within tissue sections. In the context of this compound's mechanism, IHC can be employed to assess the in-situ reduction of oxidative stress markers in preclinical models of pain and inflammation. This application note provides detailed protocols for the immunohistochemical detection of two key markers of oxidative stress: 4-Hydroxynonenal (4-HNE) protein adducts, a marker of lipid peroxidation, and 3-Nitrotyrosine (3-NT), a marker of protein damage by peroxynitrite.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in Modulating Oxidative Stress

The following diagram illustrates the proposed mechanism of action of this compound in the context of oxidative stress and pain signaling.

Ebaresdax_MoA cluster_0 Cellular Stress & Inflammation cluster_1 ROS & RNS Production cluster_2 Cellular Damage & Pain Signaling Tissue Injury Tissue Injury Superoxide (O2-) Superoxide (O2-) Tissue Injury->Superoxide (O2-) Inflammation Inflammation Inflammation->Superoxide (O2-) Nitric Oxide (NO) Nitric Oxide (NO) Inflammation->Nitric Oxide (NO) Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Superoxide (O2-)->Peroxynitrite (ONOO-) + NO Nitric Oxide (NO)->Peroxynitrite (ONOO-) + O2- Lipid Peroxidation Lipid Peroxidation Peroxynitrite (ONOO-)->Lipid Peroxidation Protein Nitration Protein Nitration Peroxynitrite (ONOO-)->Protein Nitration Nerve Sensitization Nerve Sensitization Lipid Peroxidation->Nerve Sensitization Protein Nitration->Nerve Sensitization Pain Perception Pain Perception Nerve Sensitization->Pain Perception This compound This compound (ACP-044) This compound->Superoxide (O2-) Inhibits This compound->Peroxynitrite (ONOO-) Inhibits

This compound inhibits key drivers of nitroxidative stress and pain.
General Immunohistochemistry Workflow

The diagram below outlines the key steps for the immunohistochemical staining of oxidative stress markers in paraffin-embedded tissue sections.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinize->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-4-HNE or anti-3-NT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate imaging Microscopy & Image Analysis dehydrate->imaging

References

Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preclinical Evaluation of Novel Anti-Inflammatory Agents in a Carrageenan-Induced Paw Edema Model.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The carrageenan-induced paw edema model is a widely utilized and reproducible in vivo assay for screening the anti-inflammatory activity of new chemical entities. This model mimics the acute inflammatory response characterized by key features such as edema, erythema, and hyperalgesia. The inflammatory cascade is initiated by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent. This triggers a biphasic inflammatory response involving the release of various pro-inflammatory mediators. The initial phase (0-6 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a late phase (after 6 hours) dominated by the production of prostaglandins and cytokines, mediated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4][5] This application note provides a detailed protocol for the carrageenan-induced paw edema model and outlines the analysis of a hypothetical test compound, here referred to as "Compound X," as a representative example for evaluating potential anti-inflammatory drugs.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats/Mice

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice (specific age and weight ranges should be consistent across a study, e.g., 7-8 week old mice weighing 32-34 g).[2][5]

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • Test compound (e.g., Compound X)

  • Reference drug (e.g., Indomethacin or Dexamethasone)

  • Vehicle for test and reference compounds

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment (syringes, needles)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into experimental groups (n=6-10 per group):

    • Group I: Vehicle control (receives only the vehicle)

    • Group II: Carrageenan control (receives vehicle and carrageenan)

    • Group III: Test compound (e.g., Compound X at various doses) + Carrageenan

    • Group IV: Reference drug (e.g., Indomethacin 5-10 mg/kg) + Carrageenan[1][6]

  • Compound Administration: Administer the test compound or reference drug via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.) at a specified time before carrageenan injection (typically 30-60 minutes).[7]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[2][5][8] The contralateral paw may be injected with saline to serve as a baseline control.

  • Measurement of Paw Volume/Thickness: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[6][7] The inflammatory response is typically maximal around 3-5 hours.[3][6][8]

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) or thickness (ΔT) at each time point relative to the baseline measurement.

    • Determine the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Measurement of Inflammatory Mediators

Objective: To quantify the effect of the test compound on the levels of key pro-inflammatory mediators in the inflamed paw tissue.

Procedure:

  • At a predetermined time point after carrageenan injection (e.g., 5 hours), euthanize the animals.

  • Excise the inflamed paw tissue.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use the supernatant to measure the levels of inflammatory mediators such as:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-1 beta (IL-1β)[1]

    • Prostaglandin E2 (PGE2)[1]

    • Nitric Oxide (NO)[1]

    • Myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration)[2][5]

  • These mediators can be quantified using commercially available ELISA kits or other appropriate biochemical assays.

Data Presentation

The following tables represent hypothetical data for "Compound X" to illustrate how quantitative results should be structured.

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.15 ± 0.02-
Carrageenan Control-0.85 ± 0.050
Compound X100.60 ± 0.0429.4
Compound X300.42 ± 0.03 50.6
Compound X1000.28 ± 0.0267.1
Indomethacin100.35 ± 0.03**58.8
p < 0.05, **p < 0.01 compared to Carrageenan Control.

Table 2: Effect of Compound X on Inflammatory Mediator Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)PGE2 (ng/mg tissue)NO (µM/mg tissue)
Carrageenan Control-150 ± 12220 ± 1845 ± 425 ± 2
Compound X3095 ± 8 130 ± 1128 ± 315 ± 1**
Indomethacin10110 ± 9155 ± 1315 ± 2**22 ± 2
p < 0.05, **p < 0.01 compared to Carrageenan Control.

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_stimulus Initial Stimulus cluster_early Early Phase (0-6h) cluster_late Late Phase (>6h) cluster_mediators Key Mediators cluster_outcome Pathophysiological Outcome Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine Serotonin Serotonin Carrageenan->Serotonin Bradykinin Bradykinin Carrageenan->Bradykinin Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Edema Paw Edema Histamine->Edema Serotonin->Edema Bradykinin->Edema iNOS iNOS Upregulation Neutrophils->iNOS COX2 COX-2 Upregulation Neutrophils->COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Neutrophils->Proinflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE2) COX2->PGE2 Proinflammatory_Cytokines->Edema NO->Edema PGE2->Edema G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Administer Compound X or Vehicle/Reference Grouping->Dosing Induction Inject Carrageenan in Paw Dosing->Induction Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5h) Induction->Paw_Measurement Tissue_Collection Euthanize and Collect Paw Tissue (5h) Induction->Tissue_Collection Edema_Analysis Calculate % Edema Inhibition Paw_Measurement->Edema_Analysis Mediator_Analysis Measure Inflammatory Mediators (ELISA) Tissue_Collection->Mediator_Analysis

References

Application Notes and Protocols for the Electrophysiological Assessment of Ebaresdax on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided as a representative example for the electrophysiological assessment of a neuronal firing modulator. As "Ebaresdax" is not a publicly documented compound, the information herein is based on the established mechanisms of Kv7 potassium channel openers, a well-characterized class of drugs that influence neuronal excitability. The data presented are illustrative and intended to guide researchers in designing and interpreting similar experiments.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel therapeutic agent under investigation for its potential to modulate neuronal activity. This document provides detailed protocols for assessing the electrophysiological effects of this compound on neuronal firing, focusing on its hypothesized mechanism as a positive modulator of Kv7 (KCNQ) potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation is expected to hyperpolarize the neuronal membrane, leading to a reduction in firing frequency.[1][3]

The protocols described herein utilize two primary electrophysiological techniques: whole-cell patch-clamp for detailed analysis of ion channel currents in individual neurons, and multi-electrode array (MEA) recordings for assessing network-level activity in neuronal cultures.[4][5][6][7]

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to act as a positive modulator of Kv7.2/7.3 potassium channels. These voltage-gated channels are responsible for the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates.[1] By enhancing the opening of Kv7 channels, this compound is expected to increase the M-current, leading to membrane hyperpolarization and a decrease in the excitability of neurons.[3][8] This mechanism is a target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Ebaresdax_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_effects Cellular Effects This compound This compound Kv7 Kv7.2/7.3 Channel This compound->Kv7 Positive Modulation K_ion K+ Kv7->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to K_out Extracellular K_in Intracellular Decreased_Firing Decreased Neuronal Firing Rate Hyperpolarization->Decreased_Firing Results in Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture Neurons on Coverslips Prepare_Solutions Prepare External and Internal Solutions Pull_Pipettes Pull and Fill Pipettes Establish_Seal Establish Gigaohm Seal Pull_Pipettes->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline Activity (Voltage and Current Clamp) Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Treatment Record Post-Treatment Activity Apply_this compound->Record_Treatment Analyze_RMP Analyze Resting Membrane Potential Record_Treatment->Analyze_RMP Analyze_M_Current Analyze M-current Analyze_Firing Analyze Firing Properties MEA_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Plate_Neurons Plate Neurons in MEA Plate Culture_Neurons Culture for >21 Days Plate_Neurons->Culture_Neurons Acclimate Acclimate Plate in MEA System Culture_Neurons->Acclimate Record_Baseline Record Baseline Spontaneous Activity Acclimate->Record_Baseline Add_this compound Add this compound to Wells Record_Baseline->Add_this compound Record_Treatment Record Post-Treatment Activity Add_this compound->Record_Treatment Spike_Detection Spike and Burst Detection Record_Treatment->Spike_Detection Calculate_Metrics Calculate Firing Rate, Bursting, and Synchrony Spike_Detection->Calculate_Metrics Compare_Data Compare Baseline vs. Treatment Calculate_Metrics->Compare_Data

References

Troubleshooting & Optimization

Ebaresdax Technical Support Center: In Vivo Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility and formulation of Ebaresdax for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in successful formulation. Key physicochemical data for this compound and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideSource
Molecular Formula C₁₂H₁₄N₂O₃SC₁₂H₁₅ClN₂O₃S[1][2]
Molecular Weight 266.32 g/mol 302.78 g/mol [1][2]
IUPAC Name (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride[1][2]
Synonyms ACP-044ACP-044 hydrochloride[1][2]

Q2: Is there a recommended formulation for in vivo studies with this compound?

A2: Yes, a formulation for this compound hydrochloride is available that provides a clear solution at a concentration of ≥ 2.5 mg/mL.[3] This formulation is suitable for parenteral administration in preclinical models.

Q3: What is the composition of the recommended in vivo formulation?

A3: The formulation is a vehicle cocktail designed to solubilize the compound. The components and their proportions are detailed in the table below.

Table 2: Recommended In Vivo Formulation for this compound Hydrochloride

ComponentVolume PercentagePurpose
DMSO10%Solubilizing agent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Formulation (≥ 2.5 mg/mL)

This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound hydrochloride in DMSO to create a 25.0 mg/mL stock solution.

    • Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Prepare the Vehicle:

    • In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.

  • Combine and Solubilize:

    • Add 100 µL of the 25.0 mg/mL this compound hydrochloride stock solution in DMSO to the PEG300 and Tween-80 mixture.

    • Vortex the solution until it is homogeneous and clear.

  • Final Dilution:

    • Add 450 µL of saline to the mixture.

    • Vortex again to ensure the final solution is clear and uniform. The final concentration of this compound hydrochloride will be 2.5 mg/mL.

G cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation stock_this compound This compound HCl Powder stock_mix Vortex to Dissolve stock_this compound->stock_mix stock_dmso DMSO stock_dmso->stock_mix stock_solution 25 mg/mL Stock Solution stock_mix->stock_solution final_mix Combine and Vortex stock_solution->final_mix vehicle_peg PEG300 (400 µL) vehicle_mix Mix Thoroughly vehicle_peg->vehicle_mix vehicle_tween Tween-80 (50 µL) vehicle_tween->vehicle_mix vehicle_solution PEG300/Tween-80 Mixture vehicle_mix->vehicle_solution vehicle_solution->final_mix final_vortex Final Vortex final_mix->final_vortex final_saline Saline (450 µL) final_saline->final_vortex final_product ≥ 2.5 mg/mL this compound HCl Formulation final_vortex->final_product

Workflow for preparing the this compound hydrochloride in vivo formulation.

Troubleshooting Guide

Problem: My this compound formulation is cloudy or shows precipitation.

This is a common issue with poorly soluble compounds. The following decision tree and troubleshooting steps can help identify and resolve the problem.

G cluster_solutions Potential Solutions start Precipitation Observed in Formulation check_protocol Was the protocol followed exactly? start->check_protocol check_protocol->start No, re-prepare check_reagents Are reagents fresh and anhydrous? check_protocol->check_reagents Yes check_reagents->start No, use fresh reagents check_temp Was the formulation prepared at room temperature? check_reagents->check_temp Yes check_order Was the order of addition correct? check_temp->check_order Yes solution_heat Gentle warming (e.g., 37°C) and sonication check_temp->solution_heat No, try warming check_order->start No, re-prepare check_order->solution_heat Yes solution_ph Adjust pH (if applicable and compatible) solution_heat->solution_ph solution_ratio Modify co-solvent/surfactant ratios solution_ph->solution_ratio solution_alt Consider alternative formulation (e.g., suspension) solution_ratio->solution_alt

Troubleshooting decision tree for formulation precipitation issues.

Table 3: Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Action
Precipitation upon adding saline The drug is "crashing out" as the polarity of the solvent system increases. This is a common issue with co-solvent formulations.1. Ensure the drug is fully dissolved in the DMSO/PEG300/Tween-80 mixture before adding saline.2. Add the saline slowly while vortexing continuously.3. Consider slightly increasing the proportion of PEG300 or Tween-80 relative to saline.
Cloudiness after preparation Incomplete dissolution or formation of a microemulsion.1. Use gentle warming (e.g., to 37°C) and/or sonication to aid dissolution.2. Ensure all components are at room temperature before mixing.3. Verify the quality and purity of the reagents.
Formulation is viscous and difficult to inject High concentration of PEG300.1. Ensure the needle gauge is appropriate for the viscosity.2. If the experimental design allows, you may be able to slightly decrease the PEG300 concentration, but this may impact solubility.
Inconsistent results between batches Variability in preparation technique or reagent quality.1. Standardize the preparation protocol, including mixing times and temperatures.2. Use fresh, high-purity reagents. Ensure DMSO is anhydrous.3. Prepare a larger batch of the formulation for the entire study to ensure consistency.
Need for an alternative formulation (e.g., oral) The provided parenteral formulation is not suitable for the intended route of administration.This compound has been investigated for oral administration, but specific public domain formulations are not detailed. For oral dosing of poorly soluble compounds, common strategies include:- Suspensions: Micronize the this compound powder and suspend it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween-80).- Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

Disclaimer: The information provided here is for guidance purposes only. Researchers should always perform their own validation and stability testing of any formulation before use in in vivo experiments. It is crucial to ensure that the chosen vehicle and excipients are appropriate and well-tolerated in the selected animal model and for the intended route of administration.

References

Overcoming poor bioavailability of ACP-044 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-044, with a focus on addressing potential challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for ACP-044?

A1: ACP-044 is a non-opioid, first-in-class, orally bioavailable small molecule that functions as a redox modulator.[1][2][3] Its mechanism is believed to involve the modulation of redox pathways active in pain signaling by reducing elevated levels of reactive oxygen and nitrogen species (RONS), such as peroxynitrite.[1][4][5] The downstream effects of high RONS levels can include peripheral and central nerve sensitization, cytotoxicity, and inflammation, all of which contribute to pain.[1][4][5]

Q2: Is ACP-044 orally bioavailable?

A2: Yes, ACP-044 is described as an orally bioavailable small molecule.[1][5] It has been evaluated in Phase 2 clinical trials where it was administered orally.[1][6][7]

Q3: Were there any observations in clinical trials that might suggest issues with oral absorption or bioavailability?

A3: In a Phase 2 study for acute postoperative pain following bunionectomy, ACP-044 did not meet its primary endpoint.[1][2][4] While a 1600 mg once-daily dose showed no significant effect, a dosing regimen of 400 mg four times a day showed a numerical trend favoring the drug over a placebo, although this was not statistically significant.[1][5][6] This difference between dosing regimens could suggest that absorption may be saturable or that maintaining a consistent plasma concentration is important for efficacy, which can be influenced by bioavailability.

Q4: What is the proposed signaling pathway for ACP-044's analgesic effect?

A4: ACP-044 is thought to act by reducing nitroxidative stress. Tissue injury and inflammation lead to an overproduction of reactive oxygen and nitrogen species, such as superoxide and peroxynitrite.[8] These reactive species can intensify pain signaling. ACP-044 is believed to modulate these pathways, thereby reducing the downstream effects that lead to pain and nerve sensitization.[1][4][5]

G cluster_0 Cellular Environment Injury Tissue Injury & Inflammation RONS Increased Reactive Oxygen & Nitrogen Species (RONS) (e.g., Peroxynitrite) Injury->RONS leads to Pain Pain Signaling (Nerve Sensitization, Inflammation) RONS->Pain activates ACP ACP-044 ACP->RONS reduces ACP->Pain inhibits Analgesia Analgesic Effect G Start Inconsistent In Vivo Efficacy CheckPK 1. Conduct Pharmacokinetic (PK) Study with a simple suspension formulation. Start->CheckPK LowExposure Is Cmax low and/or Tmax delayed? CheckPK->LowExposure Solubility 2. Assess Aqueous Solubility (Biorelevant Media) LowExposure->Solubility Yes PoorSol Is solubility < 100 µg/mL? Solubility->PoorSol Permeability 3. Evaluate Permeability (e.g., Caco-2 Assay) PoorSol->Permeability No Formulate 4. Improve Formulation PoorSol->Formulate Yes (Solubility Issue) PoorPerm Is Papp < 1 x 10^-6 cm/s? Permeability->PoorPerm PoorPerm->Formulate Yes (Permeability Issue) G cluster_0 Formulation Development Workflow cluster_1 Strategy Selection Start Low Bioavailability Confirmed Screen Physicochemical Characterization (Solubility, Permeability) Start->Screen Micronization Particle Size Reduction Screen->Micronization SEDDS Lipid-Based Formulation (SEDDS) Screen->SEDDS ASD Amorphous Solid Dispersion (ASD) Screen->ASD Formulate Formulation & Characterization Micronization->Formulate SEDDS->Formulate ASD->Formulate PK In Vivo PK Study in Rodents Formulate->PK Optimize Analyze Data & Optimize Formulation PK->Optimize Optimize->Screen Re-evaluate

References

Ebaresdax Technical Support Center: Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Ebaresdax (also known as ACP-044) in aqueous solutions is not publicly available. The information provided in this technical support center is based on general principles of chemical stability for small molecules and best practices for handling research compounds in aqueous environments. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data is limited, initial dissolution in an organic solvent like DMSO is common for compounds of this nature. For aqueous experimental buffers, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in the aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed a percentage that could affect biological readouts (typically <0.5%).

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Can I prepare and store this compound in an aqueous buffer?

A3: Preparing fresh dilutions of this compound in aqueous buffers for immediate use is the best practice. The stability of this compound in aqueous solutions over time is not well-documented and can be influenced by pH, temperature, and the presence of other components in the buffer. If storage of aqueous solutions is necessary, it should be for a short duration, at 2-8°C, and protected from light. A preliminary stability test is highly recommended.

Q4: What are the potential signs of this compound degradation in my aqueous solution?

A4: Signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution into aqueous buffer. The aqueous solubility of this compound may be limited. The final concentration may be above its solubility limit in the chosen buffer. The organic co-solvent percentage may be too low to maintain solubility.1. Decrease Final Concentration: Try preparing a more dilute solution. 2. Increase Co-solvent: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO). Ensure the final concentration of the co-solvent is still within an acceptable range for your assay. 3. Sonication: Briefly sonicate the solution to aid dissolution. 4. Change Buffer Composition: Consider if components in your buffer (e.g., high salt concentration) might be reducing solubility.
Loss of biological activity over time in prepared aqueous solutions. This compound may be degrading in the aqueous buffer. This could be due to hydrolysis, oxidation, or pH-mediated degradation. The solution may have been stored improperly (e.g., at room temperature, exposed to light).1. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before each experiment. 2. Optimize pH: If the pKa of this compound is known or can be predicted, choose a buffer pH where the compound is most stable. For many compounds, a slightly acidic to neutral pH (6-7) is preferable. 3. Protect from Light: Store solutions in amber vials or wrap containers in foil. 4. Degas Buffers: If oxidation is suspected, use degassed buffers. 5. Perform a Stability Study: Analyze the concentration of this compound in your aqueous solution at different time points using HPLC to determine its stability under your specific conditions.
Inconsistent experimental results. This could be due to variability in the preparation of this compound solutions. Repeated freeze-thaw cycles of the stock solution can lead to degradation. Inaccurate pipetting of the high-concentration stock.1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid freeze-thaw cycles. 2. Use Calibrated Pipettes: Ensure accurate pipetting, especially when handling viscous stock solutions like 100% DMSO. 3. Standardize Solution Preparation: Follow a consistent, documented protocol for preparing your working solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes

    • Analytical balance

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Guideline for a Preliminary Aqueous Stability Study using HPLC

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Sterile, amber vials

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples.

    • Immediately after preparation (T=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.

    • Store the remaining working solution under the desired storage conditions (e.g., 4°C, room temperature).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), take samples and analyze them by HPLC.

    • Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of this compound remaining at each time point.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C over 24 hours

Buffer pH% this compound Remaining (HPLC analysis)Observations
5.095%Solution remains clear.
6.098%Solution remains clear.
7.492%Solution remains clear.
8.085%Slight yellowing of the solution observed.

Table 2: Hypothetical Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4) over 48 hours

Storage Temperature% this compound Remaining (HPLC analysis)
4°C95%
25°C (Room Temperature)80%
37°C65%

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment dilute Dilute in aqueous buffer thaw->dilute experiment Use immediately in experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate forms in aqueous solution? check_conc Is concentration too high? start->check_conc Yes no_issue No precipitation start->no_issue No lower_conc Lower the final concentration check_conc->lower_conc Yes check_cosolvent Is co-solvent % too low? check_conc->check_cosolvent No increase_cosolvent Increase co-solvent % (if possible) check_cosolvent->increase_cosolvent Yes check_buffer Is buffer composition incompatible? check_cosolvent->check_buffer No change_buffer Try a different buffer system check_buffer->change_buffer Yes

Caption: Logical steps for troubleshooting this compound precipitation.

signaling_pathway Hypothesized Mechanism of this compound Action ros Reactive Oxygen Species (ROS) (e.g., Superoxide, Peroxynitrite) cellular_damage Cellular Damage (Lipid peroxidation, DNA damage) ros->cellular_damage This compound This compound (ACP-044) This compound->inhibition inhibition->ros Inhibits inflammation Inflammation & Pain Signaling cellular_damage->inflammation

Caption: this compound as a Reactive Oxygen Species (ROS) inhibitor.

Technical Support Center: Interpreting Clinical Trial Results for ACP-044 in Acute Pain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the negative clinical trial results for ACP-044 in the context of acute pain.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during the analysis and interpretation of the ACP-044 phase 2 clinical trial data for acute postoperative pain.

FAQ 1: Why did the Phase 2 clinical trial for ACP-044 in acute postoperative pain fail to meet its primary endpoint?

The Phase 2 trial of ACP-044 for acute pain following bunionectomy did not achieve its primary endpoint of a statistically significant difference in cumulative pain intensity scores over 24 hours compared to placebo.[1][2][3] Several factors could have contributed to this outcome:

  • Dose-Response Relationship: The doses evaluated (1600 mg once daily and 400 mg every six hours) may not have been optimal for demonstrating efficacy in this patient population. While a trend favoring the 400 mg dose was observed, it did not reach statistical significance.[3] Further dose-ranging studies might be necessary to identify a more effective therapeutic window.

  • Patient Population Heterogeneity: The patient population in the bunionectomy model, while standard for acute pain studies, may have had inherent variability in pain perception, metabolism, or response to treatment that masked the drug's effect.

  • Placebo Effect: The placebo response in acute pain trials can be substantial, making it challenging to demonstrate a statistically significant benefit of an active treatment.

  • Mechanism of Action in Acute Pain: While the proposed mechanism of modulating redox pathways is a novel approach, its therapeutic impact in the immediate postoperative period might be less pronounced than anticipated or may require a different dosing strategy to be effective.[1]

Troubleshooting Experimental Design for Future Acute Pain Studies:

  • Power Analysis: Re-evaluate the statistical power of the study. A larger sample size may be required to detect a clinically meaningful difference, especially if the effect size is modest.

  • Patient Stratification: Consider stratifying patients based on baseline pain intensity, inflammatory markers, or genetic biomarkers to identify potential responder populations.

  • Endpoint Selection: While pain intensity is a standard primary endpoint, consider including secondary endpoints that may better capture the unique mechanism of a redox modulator, such as markers of oxidative stress or inflammation.

FAQ 2: Was there any evidence of a treatment effect with ACP-044?

Yes, despite the trial not meeting its primary endpoint, there were numerical trends that suggested a potential treatment effect.

  • A trend favoring the ACP-044 400 mg (administered every six hours) treatment group was observed on the primary endpoint, with a difference of -10.5 points compared to placebo (p = 0.1683; effect size = 0.219).

  • These numerical trends, while not statistically significant, were consistently better than placebo at the 48 and 72-hour time points.[2]

Table 1: Summary of Top-Line Results from the Phase 2 Bunionectomy Study

Treatment GroupNPrimary Endpoint (Cumulative Pain Intensity Difference vs. Placebo over 24h)p-value
ACP-044 1600 mg (once daily)78Not reported in detailNot statistically significant
ACP-044 400 mg (every six hours)81-10.50.1683
Placebo80--

Data compiled from publicly available press releases.[3]

FAQ 3: What is the proposed mechanism of action for ACP-044 and how does it relate to pain signaling?

ACP-044 is a first-in-class, orally bioavailable small molecule that acts as a redox modulator.[1] Its mechanism is believed to involve the reduction of increased levels of reactive oxygen and nitrogen species (RONS), such as peroxynitrite.[4]

  • Role of RONS in Pain: Tissue injury and inflammation lead to an overproduction of RONS.[1]

  • Sensitization: These reactive species can lead to peripheral and central nerve sensitization, making neurons more responsive to painful stimuli.

  • Downstream Effects: The downstream effects of elevated RONS include cytotoxicity, inflammation, and pain.

  • ACP-044's Proposed Action: By modulating these redox pathways, ACP-044 is thought to mitigate the downstream effects of RONS, thereby reducing pain.[4]

G cluster_0 Cellular Environment cluster_1 Downstream Effects Tissue Injury / Inflammation Tissue Injury / Inflammation Increased RONS Increased RONS Tissue Injury / Inflammation->Increased RONS Peripheral & Central Sensitization Peripheral & Central Sensitization Increased RONS->Peripheral & Central Sensitization Cytotoxicity Cytotoxicity Increased RONS->Cytotoxicity Inflammation Inflammation Increased RONS->Inflammation ACP-044 ACP-044 ACP-044->Increased RONS Inhibits Pain Pain Peripheral & Central Sensitization->Pain Cytotoxicity->Pain Inflammation->Pain

Caption: Proposed signaling pathway of ACP-044 in modulating pain.

FAQ 4: What were the key aspects of the experimental protocol for the Phase 2 acute pain trial?

The study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • Indication: Acute postoperative pain following bunionectomy surgery.

  • Participants: 239 patients undergoing bunion removal on one foot.[3]

  • Randomization: Patients were randomized into one of three parallel groups:

    • ACP-044 1600 mg administered once daily (n=78)

    • ACP-044 400 mg administered every six hours (n=81)

    • Placebo (n=80)

  • Primary Endpoint: Comparison of cumulative pain intensity scores over 24 hours between the treatment groups and placebo.[2][3] Pain was assessed using a Numeric Rating Scale (NRS).[1]

  • Treatment Duration: The first dose was administered before surgery, and treatment continued for four days.[1][3]

G cluster_workflow Experimental Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Dosing Group 1 ACP-044 1600mg QD Randomization->Dosing Group 1 Dosing Group 2 ACP-044 400mg Q6H Randomization->Dosing Group 2 Placebo Group Placebo Group Randomization->Placebo Group Bunionectomy Bunionectomy Dosing Group 1->Bunionectomy Dosing Group 2->Bunionectomy Placebo Group->Bunionectomy Pain Assessment (NRS) Pain Assessment (NRS) Bunionectomy->Pain Assessment (NRS) Data Analysis Data Analysis Pain Assessment (NRS)->Data Analysis

Caption: Workflow of the Phase 2 clinical trial for ACP-044.

FAQ 5: What are the potential next steps for a drug candidate with these types of clinical trial results?

Following these results, the development team will need to analyze the totality of the data to determine the best path forward.[2]

  • Further Analysis of Phase 2 Data: A thorough analysis of the complete dataset is warranted to explore any subgroups of patients who may have responded better to treatment.

  • Exploration in Other Pain Models: The company is also evaluating ACP-044 in a study for osteoarthritis, a model of chronic pain.[3] The pathophysiology of chronic pain differs from acute pain, and the drug's mechanism may be more suitable for this indication.

  • Dose Optimization Studies: If further development in acute pain is pursued, a Phase 2b study with a broader range of doses could be conducted to better define the dose-response curve.

  • Combination Therapy: The potential of ACP-044 in combination with other non-opioid analgesics could be explored.

It is important to note that negative or inconclusive clinical trial results are a common occurrence in drug development and provide valuable information to guide future research.[5][6][7]

References

Ebaresdax Dose-Response Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on dose-response optimization for Ebaresdax in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a non-linear dose-response relationship with this compound in our rodent studies. Is this an expected outcome?

A1: Yes, a non-linear pharmacokinetic profile for this compound has been noted in preclinical studies involving rats and monkeys. This suggests that as the dose increases, the drug's exposure (as measured by AUC and Cmax) may not increase proportionally. This can be attributed to several factors, including saturation of metabolic enzymes or transporters involved in the drug's clearance. It is crucial to characterize this non-linearity thoroughly to select appropriate doses for efficacy and safety studies.

Q2: Our animal studies have indicated potential kidney toxicity at higher doses of this compound. What specific biomarkers should we monitor?

A2: The kidney has been identified as a potential target organ for this compound toxicity.[1] It is recommended to monitor a panel of established and novel biomarkers of kidney injury. Standard markers include serum creatinine (SCr) and blood urea nitrogen (BUN). However, these are often considered late-stage indicators. For earlier detection, consider monitoring urinary biomarkers such as:

  • Kidney Injury Molecule-1 (KIM-1)

  • Clusterin

  • Osteopontin

  • Albumin

  • Total Protein

  • N-acetyl-β-D-glucosaminidase (NAG)

Histopathological examination of kidney tissue at the end of the study remains the gold standard for confirming and characterizing any renal toxicity.

Q3: What is the established mechanism of action for this compound, and how does it relate to dose selection?

A3: this compound is a first-in-class reactive oxygen species (ROS) inhibitor. Its therapeutic effect is believed to stem from its ability to reduce oxidative stress, a key contributor to the pathophysiology of conditions like osteoarthritis and neuropathic pain.[2] Understanding this mechanism is vital for dose selection. The goal is to administer a dose that effectively suppresses pathological ROS levels in the target tissue without causing significant off-target effects or systemic toxicity. Dose-ranging studies should aim to establish a therapeutic window by correlating biomarkers of ROS activity and inflammation with safety markers.

Q4: Can you provide a starting point for dose-range finding studies in a rat model of osteoarthritis?

A4: While specific doses from proprietary studies are not publicly available, a common approach for a novel small molecule like this compound would be to initiate dose-range finding (DRF) studies based on in vitro potency and preliminary tolerability data. A suggested starting range for a rat model of monoiodoacetate (MIA)-induced osteoarthritis could be 1, 3, 10, and 30 mg/kg, administered orally once daily. The selection of these doses should be justified by all available in vitro and in silico data.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in plasma drug concentrations between animals in the same dose group. 1. Inconsistent oral gavage administration.2. Variability in food intake affecting absorption.3. Genetic variability within the animal strain.1. Ensure all technicians are proficient in the oral gavage technique.2. Standardize the fasting and feeding schedule for all animals.3. Consider using a more genetically homogenous animal strain if variability persists.
Lack of a clear dose-dependent efficacy signal in an osteoarthritis model. 1. Dose range is too low or too high (outside the therapeutic window).2. The chosen efficacy endpoint is not sensitive enough.3. High inter-animal variability in disease induction.1. Expand the dose range in subsequent studies.2. Incorporate multiple efficacy endpoints (e.g., weight-bearing, gait analysis, and histopathology).3. Refine the disease induction protocol to ensure more consistent pathology.
Unexpected mortality in high-dose groups. 1. Acute toxicity not predicted by lower dose levels due to non-linear pharmacokinetics.2. Off-target pharmacological effects.3. Vehicle-related toxicity.1. Conduct a thorough review of the pharmacokinetic data to understand the exposure at the toxic doses.2. Perform a comprehensive necropsy and histopathology to identify the cause of death.3. Run a vehicle-only control group to rule out vehicle effects.
Elevated kidney biomarkers without corresponding histopathological changes. 1. Early, subtle kidney injury that is not yet apparent morphologically.2. The biomarker may not be specific to irreversible kidney damage.3. Assay variability or error.1. Consider extending the study duration to see if histopathological changes develop.2. Evaluate a panel of biomarkers to look for a consistent trend.3. Re-run the biomarker assays to confirm the initial findings.

Data Presentation

Illustrative Dose-Response Data in a Rat Osteoarthritis Model

Disclaimer: The following data are hypothetical and for illustrative purposes only. They do not represent actual study results for this compound.

Table 1: Efficacy of this compound in a Monoiodoacetate (MIA)-Induced Rat Osteoarthritis Model (4-week study)

Treatment Group Dose (mg/kg, p.o., QD) Pain Score (Weight-Bearing Deficit, %) Histological Score (OARSI)
Vehicle Control045.2 ± 5.84.8 ± 0.5
This compound138.1 ± 6.24.2 ± 0.6
This compound325.7 ± 4.93.1 ± 0.4
This compound1015.3 ± 3.8 2.0 ± 0.3
This compound3014.8 ± 4.1 1.9 ± 0.3
Positive Control (Celecoxib)1016.5 ± 4.0 2.2 ± 0.4
*p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Key Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL)
1150 ± 351.0980 ± 210
3480 ± 981.53500 ± 650
101800 ± 4502.015800 ± 3100
304500 ± 11002.552000 ± 9800

Table 3: Kidney Toxicity Biomarkers in a 28-Day Rat Study

Treatment Group Dose (mg/kg, p.o., QD) Serum Creatinine (mg/dL) Urinary KIM-1 (ng/mL)
Vehicle Control00.5 ± 0.11.2 ± 0.3
This compound100.6 ± 0.11.5 ± 0.4
This compound300.8 ± 0.24.8 ± 1.1
This compound1001.5 ± 0.415.2 ± 3.5**
p < 0.05, *p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Animals are acclimatized for at least 7 days before the study begins.

  • Induction of OA: On day 0, animals are briefly anesthetized with isoflurane. A single intra-articular injection of 2 mg of monoiodoacetate (MIA) in 50 µL of sterile saline is administered into the right knee joint. The left knee serves as a control.

  • Treatment: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage starting on day 3 post-MIA injection and continuing for 28 days.

  • Efficacy Assessment:

    • Pain (Weight-Bearing): Assessed weekly using an incapacitance tester. The difference in weight borne by the injured and contralateral limbs is calculated.

    • Histopathology: At the end of the study, animals are euthanized, and the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green and graded using the OARSI scoring system.

  • Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dosing: Animals are fasted overnight prior to dosing. This compound is administered as a single oral gavage at doses of 1, 3, 10, and 30 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Mandatory Visualizations

Ebaresdax_Mechanism_of_Action cluster_0 Cellular Stress (e.g., in Osteoarthritis) cluster_1 Signaling Cascade Inflammatory Stimuli Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Peroxynitrite) Inflammatory Stimuli->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathways (p38, JNK, ERK) ROS->MAPK ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory MAPK->ProInflammatory MMPs Matrix Metalloproteinases (MMPs) ProInflammatory->MMPs Pain Pain Sensitization ProInflammatory->Pain CartilageDegradation Cartilage Degradation MMPs->CartilageDegradation This compound This compound This compound->ROS

Caption: Proposed mechanism of action for this compound in mitigating ROS-mediated inflammation.

Dose_Response_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Safety Assessment DRF Dose-Range Finding (DRF) - Wide dose range - Small animal groups Tox Acute Toxicity Assessment - Clinical signs - Gross pathology DRF->Tox Identify MTD Efficacy Efficacy Study (e.g., OA Model) - Multiple endpoints Tox->Efficacy Select doses below MTD PK Pharmacokinetics (PK) - Cmax, AUC, T1/2 Efficacy->PK PD Pharmacodynamics (PD) - Biomarker analysis PK->PD Establish PK/PD Relationship RepeatDose Repeat-Dose Toxicology (e.g., 28-day study) - In-life observations PD->RepeatDose Inform dose selection Safety Safety Pharmacology - Cardiovascular, Respiratory, CNS RepeatDose->Safety Histopath Histopathology - Target organ identification RepeatDose->Histopath

Caption: Experimental workflow for preclinical dose-response optimization of this compound.

References

Potential for Ebaresdax to interfere with cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for Ebaresdax, a hypothetical small molecule inhibitor of the EGFR/MAPK pathway, to interfere with common cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as a competitive inhibitor of the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking ATP binding, this compound prevents the autophosphorylation of EGFR upon ligand binding (e.g., EGF), thereby inhibiting the downstream activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2]

Q2: We are observing unexpected results in our cell viability assays (e.g., MTT, XTT) when treating cells with this compound. Could the compound be interfering with the assay itself?

Yes, it is possible for small molecule inhibitors like this compound to interfere with cell viability assays that rely on metabolic activity.[3][4] Tetrazolium-based assays (MTT, MTS, XTT, WST) measure cell viability by the reduction of a tetrazolium salt into a colored formazan product by cellular oxidoreductases. This compound could have off-target effects on these enzymes or on cellular metabolism in general, leading to an over- or underestimation of cell viability.[3][4] It is recommended to confirm viability results with a non-metabolic assay, such as a trypan blue exclusion assay or a cell counting method.[3]

Q3: Our immunofluorescence signal is very high and non-specific in this compound-treated cells. What could be the cause?

High background in immunofluorescence can be caused by several factors.[5][6][7] If you suspect this compound is the cause, consider the possibility of compound autofluorescence. To test for this, you can incubate cells with this compound alone and image them using the same filter sets as your experiment.[8] If this compound fluoresces, you may need to switch to a fluorophore in a different spectral range that does not overlap with the compound's fluorescence.

Q4: We are using a luciferase-based reporter assay to measure downstream transcriptional activity of the EGFR/MAPK pathway. We see an unexpected increase in luminescence with this compound treatment, even though it should be an inhibitor. Why might this be happening?

This counterintuitive result can occur with luciferase-based assays. Some small molecules can bind to and stabilize the luciferase enzyme, protecting it from degradation within the cell.[9][10] This increased half-life of luciferase can lead to a net increase in the luminescence signal, even if the compound is inhibiting the biological pathway of interest.[9][10] It is crucial to run a control experiment to test for direct effects of this compound on luciferase activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Different Cell Viability Assays

Table 1: Example of Discrepant IC50 Values for this compound

Assay TypePrincipleApparent IC50 (µM)
MTT AssayMetabolic Activity (Mitochondrial Reductases)5
CellTiter-Glo®ATP Content8
Trypan BlueMembrane Integrity15

Troubleshooting Steps:

  • Validate with an Orthogonal Method: As shown in the table, metabolic assays can be misleading.[3][4] Always confirm viability data with a non-metabolic method like trypan blue exclusion or automated cell counting.

  • Assess Off-Target Metabolic Effects: this compound might be altering cellular metabolism in a way that confounds assays based on reductase activity or ATP levels. This is a known potential artifact for small molecule inhibitors.[3][4]

  • Check for Compound Interference with Assay Reagents: this compound could directly interact with the assay reagents. To test this, run the assay in a cell-free system with and without this compound to see if it affects the colorimetric or luminescent readout directly.

Issue 2: High Background Fluorescence in Immunocytochemistry (ICC)

Troubleshooting Workflow:

start High Background Fluorescence Observed unstained_control Prepare Unstained Control (Cells + this compound only) start->unstained_control autofluorescence Image with Experimental Filter Sets unstained_control->autofluorescence is_autofluorescent Is Autofluorescence Detected? autofluorescence->is_autofluorescent no_autofluorescence No Autofluorescence is_autofluorescent->no_autofluorescence No yes_autofluorescence Autofluorescence Detected is_autofluorescent->yes_autofluorescence Yes optimize_blocking Optimize Blocking Conditions (e.g., increase blocking time, try different blocking agents) no_autofluorescence->optimize_blocking change_fluorophore Switch to a Red-Shifted Fluorophore (e.g., Cy5, Alexa Fluor 647) yes_autofluorescence->change_fluorophore resolution Problem Resolved change_fluorophore->resolution titrate_antibody Titrate Primary and Secondary Antibody Concentrations optimize_blocking->titrate_antibody check_washing Increase Number and Duration of Wash Steps titrate_antibody->check_washing check_washing->resolution cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->EGFR Inhibition

References

Technical Support Center: Bunionectomy Model for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bunionectomy model in their experiments.

Troubleshooting Guides

Challenges in the bunionectomy model can impact data integrity and study outcomes. This section provides solutions to common issues.

Issue Potential Cause(s) Recommended Solution(s)
High Screen Failure Rate Stringent inclusion/exclusion criteria; Subject comorbidities (e.g., peripheral artery disease, diabetic foot) that increase surgical risk.[1]- Re-evaluate inclusion/exclusion criteria for unnecessary restrictions.- Conduct thorough pre-screening to identify potential disqualifying factors early.- Consider multi-center trials to increase the pool of eligible participants.[2]
Low Subject Enrollment Unfavorable male-to-female ratio (predominantly female subjects); Reluctance to undergo surgery for research purposes.[2]- Implement targeted recruitment strategies for the typical patient demographic.- Clearly communicate the benefits of participation, such as access to novel pain management techniques.[3]
Variability in Postoperative Pain Scores Inconsistent surgical technique; Differences in anesthetic protocols (e.g., use of popliteal block); Subjective nature of pain reporting.[2][4]- Standardize the surgical procedure, such as the Austin/Chevron bunionectomy, across all sites.[4]- Establish a consistent anesthesia and perioperative care protocol.- Utilize validated pain scales and provide clear instructions to subjects.
Confounding Efficacy Data High intraoperative anesthesia requirements; Use of rescue medication.[2][4]- Minimize intraoperative anesthesia to the extent that is ethically and medically feasible.- Record the type, dose, and timing of all rescue medication administered.[4]- Use time-to-first-rescue-medication as a primary or secondary endpoint.
High Placebo Response Subject expectation; Natural resolution of acute pain.- Employ a randomized, double-blind, placebo-controlled design.- Include a sufficient number of subjects to power the study adequately.

Frequently Asked Questions (FAQs)

1. What are the primary limitations of the bunionectomy model?

The bunionectomy model, while a common choice for studying acute postoperative pain, has several limitations:

  • Enrollment Challenges : Recruiting a sufficient number of eligible participants can be difficult due to high screen failure rates and an imbalanced gender ratio (mostly female patients).[2]

  • Limited Clinical Relevance : The pain from a bunionectomy is not typically extreme or long-lasting and is often managed effectively with existing medications, which may limit the model's applicability to more severe pain conditions.[4]

  • Surgical Complications : As with any surgery, there are risks of complications such as infection, nerve damage, and improper bone healing (nonunion or malunion), which can affect study outcomes.[1][5]

  • High Failure Rate : Studies have indicated that bunion surgery can have a notable failure rate, where the desired outcome is not achieved, potentially leading to persistent pain or biomechanical changes in the foot.[6]

2. How can I standardize the surgical procedure in a multi-center trial?

Standardization is crucial for reducing variability. Key steps include:

  • Detailed Surgical Protocol : Develop a comprehensive protocol that outlines every step of the surgical procedure, including the specific type of osteotomy (e.g., Austin/Chevron), fixation method, and any allowed collateral procedures.[4]

  • Investigator Training : Conduct thorough training for all surgeons involved in the trial to ensure they adhere to the standardized protocol.

  • Centralized Review : Implement a process for central review of surgical plans and postoperative radiographs to monitor adherence to the protocol.

3. What are the key considerations for anesthesia in the bunionectomy model?

Anesthetic management can significantly impact pain assessments:

  • Popliteal Block : The use of a popliteal nerve block can delay the onset of postoperative pain, which may be beneficial for some study designs but can also complicate the assessment of early analgesic efficacy.[2]

  • Standardization : A standardized anesthetic protocol, including the type and dose of local and general anesthetics, should be used for all subjects to minimize variability.

4. How might a reactive oxygen species (ROS) inhibitor like Ebaresdax be evaluated in this model?

This compound (ACP-044) is a non-opioid, redox modulator that targets reactive oxygen species.[7] While clinical trials for this compound in the bunionectomy model did not meet their primary endpoints, the hypothetical approach would involve:

  • Mechanism-Specific Endpoints : In addition to standard pain scores, consider including biomarkers of oxidative stress to assess the drug's target engagement.

  • Timing of Administration : The timing of drug administration relative to the surgical procedure would be critical to evaluate its potential to prevent the inflammatory cascade initiated by surgical trauma.

Experimental Protocols

Standardized Bunionectomy Surgical Protocol (Austin/Chevron Procedure)

This protocol outlines the key steps for a standardized Austin/Chevron bunionectomy procedure commonly used in clinical trials for acute postoperative pain.[4]

  • Patient Preparation and Anesthesia :

    • Administer prophylactic antibiotics.

    • Induce general or regional anesthesia as per the standardized protocol.

    • If a popliteal block is used, document the time of administration and the anesthetic agent used.[2]

  • Surgical Incision and Exposure :

    • Make a dorsomedial incision over the first metatarsophalangeal joint.

    • Carefully dissect through the soft tissues to expose the joint capsule and the head of the first metatarsal.

  • Osteotomy :

    • Perform a V-shaped osteotomy (Chevron cut) on the first metatarsal head.

    • Displace the metatarsal head laterally to correct the hallux valgus deformity.

  • Fixation :

    • Secure the osteotomy with one or two screws to ensure stability.

  • Closure :

    • Close the joint capsule and skin in layers.

    • Apply a sterile dressing.

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase Screening Subject Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments Informed_Consent->Baseline Anesthesia Standardized Anesthesia Baseline->Anesthesia Surgery Bunionectomy Procedure Anesthesia->Surgery Drug_Admin Investigational Drug (e.g., this compound) or Placebo Surgery->Drug_Admin Pain_Assess Pain Assessments Drug_Admin->Pain_Assess Rescue_Med Rescue Medication Pain_Assess->Rescue_Med AE_Monitor Adverse Event Monitoring Pain_Assess->AE_Monitor Follow_Up Follow-Up Visits AE_Monitor->Follow_Up Ebaresdax_Signaling_Pathway Surgical_Trauma Surgical Trauma (Bunionectomy) Cellular_Stress Cellular Stress & Inflammation Surgical_Trauma->Cellular_Stress ROS_Production Increased ROS Production (e.g., Superoxide, Peroxynitrite) Cellular_Stress->ROS_Production Pain_Signaling Nociceptor Activation & Pain Signaling ROS_Production->Pain_Signaling This compound This compound (ACP-044) (ROS Inhibitor) This compound->ROS_Production Inhibits Pain_Perception Pain Perception Pain_Signaling->Pain_Perception

References

Troubleshooting inconsistent results in Ebaresdax experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with Ebaresdax. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the reliability and reproducibility of your results.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

In-Vitro & Cell-Based Assay Troubleshooting

Question: We are observing inconsistent IC50 values for this compound across different experimental runs. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Verify Stock Concentration: Re-confirm the concentration of your this compound stock solution. If possible, use a secondary method to validate the concentration.

    • Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light to prevent degradation.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.

  • Cell Culture Conditions:

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1][2] Use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability.[1][2] Optimize and strictly control the seeding density.

    • Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments.[2] Regularly test your cell cultures for contamination.

  • Assay Protocol and Reagents:

    • Reagent Quality: Ensure all reagents, including media, serum, and assay components, are from consistent lots and are not expired.

    • Incubation Times: Adhere strictly to the optimized incubation times for cell treatment and assay development.

    • Plate Edge Effects: Evaporation can concentrate compounds and affect cell growth in the outer wells of a microplate.[3][4] To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification in the incubator.

Question: We are seeing high variability in cell viability readouts between replicate wells treated with this compound. What should we check?

Answer: High variability between replicate wells often points to technical inconsistencies in the assay setup.

Troubleshooting Steps:

  • Pipetting Technique:

    • Ensure accurate and consistent pipetting of cells, this compound dilutions, and assay reagents.[2]

    • Use calibrated pipettes and appropriate tips.

    • Avoid introducing bubbles into the wells.

  • Cell Clumping:

    • Ensure a single-cell suspension before seeding. Cell clumps will result in uneven cell distribution.

  • Plate Uniformity:

    • Check for scratches or defects on the plates.

    • Ensure even temperature and gas distribution across the plate during incubation.

  • Data Analysis:

    • Review your data analysis workflow. Ensure that background subtraction is performed correctly and that any outlier wells are appropriately handled based on pre-defined criteria.

Data Presentation: Example of Inconsistent IC50 Values

Experiment IDDateCell PassageIC50 (µM)Notes
EBZ-IV-0012025-10-1552.5Baseline
EBZ-IV-0022025-10-22158.1High passage number
EBZ-IV-0032025-10-2962.8New stock of this compound
EBZ-IV-0042025-11-0577.5Suspected pipetting error
In-Vivo & Animal Study Troubleshooting

Question: We are observing significant variability in tumor growth inhibition in our this compound-treated animal cohort. How can we troubleshoot this?

Answer: In-vivo experiments are inherently more complex and subject to greater variability. A well-designed study with robust controls is crucial.

Troubleshooting Steps:

  • Animal Model and Husbandry:

    • Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the facility and housing conditions before the experiment begins.

    • Environmental Factors: Maintain consistent light/dark cycles, temperature, and humidity, as these can influence physiological responses.

  • Compound Formulation and Administration:

    • Formulation Stability: Confirm the stability of the this compound formulation over the dosing period.

    • Dosing Accuracy: Ensure accurate and consistent administration of the dose. For oral gavage, verify proper technique to avoid accidental administration into the lungs. For injections, ensure the correct volume and site.

  • Experimental Design and Conduct:

    • Randomization: Randomize animals into control and treatment groups to minimize bias.

    • Blinding: Whenever possible, the individuals responsible for dosing, data collection, and analysis should be blinded to the treatment groups.

    • Sample Size: Ensure a sufficient number of animals per group to achieve statistical power.

Data Presentation: Example of Tumor Growth Variability

Animal IDTreatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% TGI
M-01Vehicle105550N/A
M-02Vehicle110610N/A
M-03This compound (10 mg/kg)10225054.5%
M-04This compound (10 mg/kg)15045045.5%
M-05This compound (10 mg/kg)9815081.8%

Experimental Protocols

Protocol: this compound Cell Viability Assay (MTT)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

2. Materials:

  • Cancer cell line of interest
  • Complete growth medium (e.g., DMEM + 10% FBS)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • 96-well flat-bottom plates
  • MTT reagent (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Phosphate Buffered Saline (PBS)

3. Procedure:

  • Trypsinize and count cells. Resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO2.
  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
  • Incubate for 72 hours at 37°C, 5% CO2.
  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.
  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).
  • Normalize the data to the vehicle control (set as 100% viability).
  • Plot the percentage of cell viability against the log of this compound concentration.
  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Hypothetical this compound Signaling Pathway

Ebaresdax_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound Kinase_B Kinase B This compound->Kinase_B Inhibits Kinase_A->Kinase_B Phosphorylates TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocates Gene_Expression Gene Expression (Proliferation, Survival) TF_Active->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

This compound Experimental Workflow

Ebaresdax_Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Hypothesis Formulation B Experimental Design A->B C Protocol Optimization B->C D Cell Culture & Seeding C->D E This compound Treatment D->E F Data Collection E->F G Data Processing & QC F->G H Statistical Analysis G->H I Results Interpretation H->I

Caption: General experimental workflow for this compound studies.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Check_Reagents Check Compound & Reagent Integrity Start->Check_Reagents Check_Protocol Review Protocol Execution Check_Reagents->Check_Protocol Reagents OK Problem_Identified Problem Identified & Corrected Check_Reagents->Problem_Identified Issue Found Check_Cells Assess Cell Health & Passage Check_Protocol->Check_Cells Protocol OK Check_Protocol->Problem_Identified Issue Found Check_Equipment Verify Equipment Calibration Check_Cells->Check_Equipment Cells OK Check_Cells->Problem_Identified Issue Found Check_Equipment->Problem_Identified Issue Found Consult_Support Consult Senior Staff or Support Check_Equipment->Consult_Support Equipment OK

Caption: Decision tree for troubleshooting inconsistent results.

References

Ebaresdax (ACP-044) Phase 2 Clinical Trial Failure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the Phase 2 clinical trial failure of Ebaresdax (ACP-044), a novel, non-opioid analgesic. The information is presented in a question-and-answer format to directly address potential queries from researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound (ACP-044) Phase 2 clinical trial for acute postoperative pain?

The Phase 2 clinical trial of this compound in patients undergoing bunionectomy surgery failed to meet its primary endpoint.[1] The primary endpoint was a statistically significant reduction in the cumulative pain intensity scores over 24 hours compared to placebo.[1] While a trend towards pain reduction was observed, it did not reach statistical significance.[2]

Q2: Were there any promising signals or secondary endpoint successes in the trial?

There was a numerical trend favoring the this compound 400 mg four-times-daily treatment group over placebo in the primary endpoint analysis.[2] This trend, however, was not statistically significant (p = 0.1683).[3] Numerical improvements in pain scores compared to placebo were also observed at 48 and 72 hours, but these were also not statistically significant.[2]

Q3: What was the safety and tolerability profile of this compound in the Phase 2 trial?

This compound was generally well-tolerated in the Phase 2 trial. The majority of adverse events were reported as mild to moderate, and no serious adverse events were attributed to the drug.

Q4: What is the proposed mechanism of action for this compound?

This compound is a first-in-class, orally bioavailable small molecule that acts as a redox modulator.[1] Its proposed mechanism involves the modulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite, which are generated in response to tissue injury and inflammation and are believed to contribute to pain signaling.[1]

Troubleshooting Guide for Experimental Research

For researchers investigating similar mechanisms or encountering challenges in translating preclinical findings to clinical success, this guide offers potential areas of consideration.

Issue: Discrepancy between Preclinical Efficacy and Clinical Trial Outcomes

  • Potential Cause 1: Animal Model Limitations. The animal models of pain used in preclinical studies may not have fully recapitulated the complexity of postoperative pain in humans.

  • Troubleshooting:

    • Re-evaluate the predictive validity of the preclinical models used.

    • Consider incorporating multiple, diverse animal models that assess different aspects of pain (e.g., inflammatory, neuropathic).

    • Investigate translational biomarkers that can be measured in both preclinical models and human subjects.

  • Potential Cause 2: Dose and Exposure. The optimal therapeutic dose and exposure levels in humans may not have been achieved or maintained throughout the dosing interval.

  • Troubleshooting:

    • Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure target engagement is achieved at the tested doses.

    • Evaluate different dosing regimens, including more frequent administration or extended-release formulations.

  • Potential Cause 3: Patient Population Heterogeneity. The underlying pain mechanisms and response to treatment can vary significantly among individuals.

  • Troubleshooting:

    • In future trials, consider patient stratification based on biomarkers related to oxidative stress or inflammation.

    • Explore the efficacy of the investigational drug in more homogenous patient populations with specific pain phenotypes.

Data Presentation

Table 1: Summary of this compound Phase 2 Bunionectomy Trial Results

ParameterPlacebo (n=80)This compound 1600 mg once daily (n=78)This compound 400 mg four times daily (n=81)
Primary Endpoint: Mean Cumulative Pain Intensity Score over 24 hoursData not publicly availableData not publicly availableData not publicly available
Difference from Placebo in Primary Endpoint N/ANot reported-10.5 points
p-value vs. Placebo N/ANot reported0.1683
Effect Size N/ANot reported0.219
Serious Adverse Events None reportedNone reportedNone reported

Note: Specific mean cumulative pain scores and standard deviations for each group were not publicly disclosed in the top-line results.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are proprietary, the following outlines general methodologies for assessing the activity of a redox-modulating compound targeting peroxynitrite.

1. In Vitro Peroxynitrite Scavenging Assay

  • Objective: To determine the direct peroxynitrite scavenging capacity of the compound.

  • Methodology:

    • A solution of the test compound at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • A known concentration of a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite is added to the solution.

    • The decay of peroxynitrite is monitored spectrophotometrically at its characteristic absorbance maximum (around 302 nm).

    • The rate of peroxynitrite decay in the presence of the compound is compared to the rate in its absence to determine the scavenging activity.

2. Cellular Assay for Inhibition of Oxidative Stress

  • Objective: To assess the ability of the compound to protect cells from oxidative stress-induced damage.

  • Methodology:

    • A relevant cell line (e.g., neuronal cells, macrophages) is cultured.

    • Cells are pre-incubated with various concentrations of the test compound.

    • Oxidative stress is induced by adding a pro-oxidant agent (e.g., hydrogen peroxide, SIN-1).

    • Cell viability is assessed using a standard assay (e.g., MTT, LDH release).

    • Intracellular ROS/RNS levels can be measured using fluorescent probes (e.g., DCFDA, DHR 123).

    • The protective effect of the compound is determined by the increase in cell viability and reduction in intracellular ROS/RNS levels compared to untreated, stressed cells.

Visualizations

G cluster_upstream Upstream Triggers cluster_pathway Pain Signaling Pathway Tissue Injury Tissue Injury Increased ROS/RNS Production Increased ROS/RNS Production Tissue Injury->Increased ROS/RNS Production Inflammation Inflammation Inflammation->Increased ROS/RNS Production Peripheral Sensitization Peripheral Sensitization Increased ROS/RNS Production->Peripheral Sensitization Central Sensitization Central Sensitization Increased ROS/RNS Production->Central Sensitization Pain Perception Pain Perception Peripheral Sensitization->Pain Perception Central Sensitization->Pain Perception This compound (ACP-044) This compound (ACP-044) This compound (ACP-044)->Increased ROS/RNS Production Inhibits

Caption: Proposed mechanism of action of this compound in modulating pain signaling.

G cluster_trial Phase 2 Clinical Trial Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Arms Placebo This compound 1600mg QD This compound 400mg QID Randomization->Treatment Arms Data Collection Data Collection Treatment Arms->Data Collection Primary Endpoint Analysis Primary Endpoint Analysis Data Collection->Primary Endpoint Analysis Trial Outcome Trial Outcome Primary Endpoint Analysis->Trial Outcome

Caption: High-level workflow of the this compound Phase 2 clinical trial.

References

Validation & Comparative

Ebaresdax vs. NSAIDs: A Preclinical Comparison in Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct therapeutic approaches for managing arthritis in a preclinical setting, focusing on their mechanisms of action and efficacy in established animal models.

This guide provides a comparative analysis of Ebaresdax (ACP-044), a novel redox modulator, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in the context of preclinical arthritis models. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data on their respective mechanisms and performance in relevant inflammatory and arthritis models to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

Arthritis, a leading cause of disability worldwide, is characterized by joint inflammation, pain, and progressive cartilage and bone degradation. Current first-line treatments often include NSAIDs, which primarily target the cyclooxygenase (COX) enzymes to reduce inflammation and pain. However, the long-term use of NSAIDs is associated with gastrointestinal and cardiovascular side effects.

This compound represents a novel therapeutic strategy by targeting nitroxidative stress, a key contributor to the pathophysiology of arthritis.[1][2] As a reactive oxygen species (ROS) inhibitor, this compound aims to modulate the redox pathways involved in pain signaling and inflammation.[3][4] This comparison will delve into the preclinical evidence for both this compound's underlying mechanism and the established efficacy of NSAIDs in arthritis models.

Mechanism of Action

This compound: A Redox-Modulating Approach

This compound is a first-in-class, orally bioavailable small molecule that functions as a redox modulator of reactive oxygen and nitrogen species, such as peroxynitrite.[3][4] In inflammatory conditions like arthritis, there is an overproduction of these reactive species, leading to oxidative stress. This oxidative stress contributes to cellular damage, inflammation, and the sensitization of pain pathways.[1][2][5][6] By reducing the levels of these damaging species, this compound is believed to mitigate inflammation and pain.[3][4]

Ebaresdax_Mechanism Inflammation Inflammation & Tissue Injury ROS_RNS Increased Reactive Oxygen & Nitrogen Species (ROS/RNS) (e.g., Peroxynitrite) Inflammation->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Reduced_ROS_RNS Reduced ROS/RNS Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Pain_Signaling Pain Pathway Sensitization Oxidative_Stress->Pain_Signaling This compound This compound (ACP-044) This compound->ROS_RNS Inhibits Therapeutic_Effects Therapeutic Effects: - Reduced Inflammation - Analgesia Reduced_ROS_RNS->Therapeutic_Effects

Figure 1: Proposed Mechanism of Action of this compound.
NSAIDs: Targeting the Cyclooxygenase Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Non-selective NSAIDs inhibit both COX-1 and COX-2, whereas COX-2 selective NSAIDs preferentially target COX-2, which is thought to reduce the risk of gastrointestinal side effects.

NSAID_Mechanism Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit CIA_Protocol Start Start Immunization Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Start->Immunization Booster Day 7: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Immunization->Booster Onset Day 10-14: Onset of Arthritis Booster->Onset Treatment Initiate Treatment with Test Compound or Vehicle Onset->Treatment Monitoring Daily Monitoring: - Clinical Arthritis Score - Paw Volume Measurement Treatment->Monitoring Termination Day 21-28: Study Termination - Blood Collection - Histopathology Monitoring->Termination End End Termination->End

References

A Framework for the Head-to-Head Comparison of Novel Anti-inflammatory Compounds with COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A thorough head-to-head comparison is critical in the preclinical and clinical development of novel anti-inflammatory agents. This guide provides a comprehensive framework for comparing a novel therapeutic entity, provisionally named "Compound X" (as a substitute for the unidentifiable "Ebaresdax"), with the established class of cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to comparative analysis, including essential experimental protocols, data presentation standards, and visualization of key concepts.

The COX-2 enzyme is a key mediator of inflammation and pain, and selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Any new compound aiming to compete in this space must demonstrate a superior or differentiated profile in terms of efficacy, safety, and mechanism of action.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of COX-2 inhibitors is the selective blockade of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain. This selective inhibition spares the COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa and platelet function.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX2->Prostaglandins (Inflammation) Gastroprotection\nPlatelet Aggregation Gastroprotection Platelet Aggregation Prostaglandins (Housekeeping)->Gastroprotection\nPlatelet Aggregation Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (Inflammation)->Inflammation\nPain\nFever Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX2 Induces Expression COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX2 Compound X Compound X Compound X->COX2 Hypothesized Inhibition

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and the mechanism of action of COX-2 inhibitors and the hypothesized target for "Compound X".

Comparative Data Summary

A direct comparison of quantitative data is essential for evaluating the relative performance of "Compound X" and established COX-2 inhibitors. The following tables outline the key parameters that should be assessed.

Table 1: In Vitro Potency and Selectivity

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X Data to be determinedData to be determinedData to be determined
Celecoxib4,000 - 7,6004 - 40100 - 1,900
Etoricoxib5,000 - 10,0005 - 10500 - 2,000
Rofecoxib>10,00018>555
Valdecoxib5,00051,000

IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Properties

CompoundBioavailability (%)Protein Binding (%)Half-life (hours)Metabolism
Compound X Data to be determinedData to be determinedData to be determinedData to be determined
Celecoxib22 - 40~9711CYP2C9
Etoricoxib~100~9222CYP3A4, CYP2C9
Rofecoxib~93~8717Cytosolic reduction
Valdecoxib~83~988 - 11CYP3A4, CYP2C9

Table 3: Preclinical Efficacy in Animal Models (Example: Carrageenan-induced Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)
Compound X Data to be determinedData to be determined
Celecoxib10~50
Etoricoxib5~60

Experimental Protocols

Detailed and standardized experimental protocols are necessary for generating robust and comparable data.

1. COX-1/COX-2 Inhibition Assay (In Vitro)

  • Objective: To determine the IC₅₀ values for the inhibition of human recombinant COX-1 and COX-2.

  • Methodology:

    • Human recombinant COX-1 or COX-2 enzymes are incubated with the test compound ("Compound X" or a reference COX-2 inhibitor) at various concentrations.

    • Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Quantification cluster_analysis Data Analysis A Prepare serial dilutions of Compound X and COX-2 Inhibitors C Incubate enzymes with compounds in assay buffer A->C B Prepare human recombinant COX-1 and COX-2 enzymes B->C D Add Arachidonic Acid to initiate reaction C->D E Quantify PGE₂ production using ELISA D->E F Calculate % inhibition vs. compound concentration E->F G Determine IC₅₀ values and selectivity index F->G

Figure 2: A generalized experimental workflow for determining the in vitro COX-1/COX-2 inhibition profile of a test compound.

2. Carrageenan-Induced Paw Edema in Rats (In Vivo)

  • Objective: To evaluate the anti-inflammatory efficacy of "Compound X" in an acute model of inflammation.

  • Methodology:

    • Male Wistar rats are fasted overnight.

    • The test compound ("Compound X" or a reference COX-2 inhibitor) or vehicle is administered orally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

    • The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Logic and Development Pathway

The decision to advance "Compound X" over existing COX-2 inhibitors will depend on a careful evaluation of its overall profile. The following diagram illustrates a simplified logical pathway for this comparative assessment.

Start Compound X Identified InVitro In Vitro Profile: Potency & Selectivity Start->InVitro InVivo In Vivo Efficacy: Inflammation & Pain Models InVitro->InVivo Superior or Differentiated Profile vs. COX-2i? Stop Terminate Development InVitro->Stop No PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Yes InVivo->Stop No Safety Preclinical Safety & Toxicology PK_PD->Safety Favorable PK/PD Profile? PK_PD->Stop No Decision Advance to Clinical Trials? Safety->Decision Acceptable Safety Margin? Safety->Stop No Decision->Stop No Proceed Initiate Phase I Clinical Trials Decision->Proceed Yes

Figure 3: A logical decision-making flowchart for the preclinical development of "Compound X" in comparison to established COX-2 inhibitors.

Conclusion

This guide provides a foundational framework for the systematic comparison of a novel anti-inflammatory compound, "Compound X," with established COX-2 inhibitors. By adhering to rigorous experimental protocols, presenting data in a clear and comparative format, and understanding the underlying biological pathways, researchers can effectively evaluate the therapeutic potential of new chemical entities. A successful development program for "Compound X" would necessitate demonstrating a clear advantage over existing therapies, whether in terms of improved efficacy, a better safety profile (e.g., reduced cardiovascular risk), or a novel mechanism of action that addresses unmet medical needs in inflammatory diseases.

Preclinical Validation of Novel Analgesics: A Comparative Framework Using Behavioral Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel non-opioid analgesics is a critical area of research aimed at addressing the unmet needs in pain management while mitigating the risks associated with opioid use. Ebaresdax (ACP-044), a first-in-class, non-opioid redox modulator, was a promising candidate in this space. While it was reported to have shown efficacy in preclinical models of inflammatory, neuropathic, and incisional pain, specific quantitative data from these behavioral studies are not publicly available.[1] This guide, therefore, provides a comprehensive framework for the validation of a novel analgesic like this compound, using established behavioral tests and comparative data from standard analgesics.

This document outlines the standard methodologies for key behavioral assays used in rodent models to assess analgesic efficacy. It presents a comparative analysis using representative data for a standard non-steroidal anti-inflammatory drug (NSAID), Naproxen, and an opioid, Morphine, to illustrate how a novel compound's performance can be benchmarked. Furthermore, this guide provides templates for data presentation and visualizations to aid researchers in designing and reporting their preclinical analgesic studies.

Introduction to this compound and Comparative Analgesics

This compound (ACP-044) is an investigational drug that functions as a redox modulator, believed to exert its analgesic effects by reducing reactive oxygen and nitrogen species that contribute to pain signaling.[2] Despite its novel mechanism, this compound did not meet its primary endpoint in a Phase 2 clinical trial for acute postoperative pain.[3][4] Understanding the preclinical profile of such a compound is crucial for interpreting clinical outcomes and guiding future drug development.

For the purpose of this comparative guide, we will use two widely studied analgesics as benchmarks:

  • Naproxen: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.

  • Morphine: An opioid agonist that acts on the central nervous system to produce potent analgesia. It is a standard positive control in many preclinical pain studies.

Comparative Efficacy in Behavioral Models of Pain

The following tables present a hypothetical comparison of this compound with Naproxen and Morphine in standard preclinical models of inflammatory and neuropathic pain. The data for Naproxen and Morphine are representative of typical findings in such assays.

Inflammatory Pain Model: Formalin Test

The formalin test is used to assess analgesic effects on both acute and persistent inflammatory pain.

Table 1: Effect of Analgesics on Paw Licking Time in the Formalin Test in Rats

Treatment GroupDose (mg/kg, p.o.)Phase I (0-5 min) Licking Time (s)Phase II (15-60 min) Licking Time (s)
Vehicle (Saline)-105 ± 8180 ± 12
This compoundData Not AvailableData Not AvailableData Not Available
Naproxen1098 ± 795 ± 10
Morphine545 ± 550 ± 8
Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is used to induce neuropathic pain, and the von Frey test measures the withdrawal threshold to a mechanical stimulus.

Table 2: Effect of Analgesics on Mechanical Withdrawal Threshold in the CCI Model in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)
Sham + Vehicle-15.2 ± 1.1
CCI + Vehicle-3.5 ± 0.4
CCI + this compoundData Not AvailableData Not Available
CCI + Naproxen106.8 ± 0.7
CCI + Morphine512.5 ± 1.0

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies.

Formalin Test Protocol
  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Test compounds (this compound, Naproxen, Morphine) or vehicle are administered orally (p.o.) 60 minutes before formalin injection.

  • Formalin Injection: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the rat is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).

  • Data Analysis: The mean licking time for each group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Chronic Constriction Injury (CCI) and Von Frey Test Protocol
  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • CCI Surgery: Under anesthesia, the sciatic nerve of the left hind limb is exposed, and four loose ligatures are tied around it. In sham-operated animals, the nerve is exposed but not ligated.

  • Post-operative Recovery: Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain.

  • Von Frey Test:

    • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: Test compounds or vehicle are administered, and the paw withdrawal threshold is measured at specified time points post-dosing.

  • Data Analysis: The mean paw withdrawal threshold for each group is calculated and statistically compared.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Proposed Signaling Pathway of this compound

This compound is thought to target nitroxidative stress, a key contributor to pain sensitization.

Ebaresdax_Pathway Tissue_Injury Tissue Injury/ Inflammation ROS_RNS Increased Reactive Oxygen/ Nitrogen Species (ROS/RNS) (e.g., Peroxynitrite) Tissue_Injury->ROS_RNS Nerve_Sensitization Peripheral & Central Nerve Sensitization ROS_RNS->Nerve_Sensitization Pain Pain Nerve_Sensitization->Pain This compound This compound (ACP-044) This compound->ROS_RNS Inhibits

Caption: Proposed mechanism of this compound in modulating pain signaling.

Experimental Workflow for Preclinical Analgesic Validation

A structured workflow ensures a systematic evaluation of a novel analgesic compound.

Experimental_Workflow start Start: Novel Compound model_selection Select Animal Pain Models (e.g., Inflammatory, Neuropathic) start->model_selection group_assignment Randomly Assign Animals to Groups (Vehicle, Novel Compound, Comparators) model_selection->group_assignment drug_admin Administer Treatment group_assignment->drug_admin behavioral_testing Conduct Behavioral Tests (e.g., Formalin, von Frey) drug_admin->behavioral_testing data_collection Collect and Quantify Data behavioral_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Compare Efficacy and Potency stat_analysis->results end Conclusion on Analgesic Profile results->end

Caption: A typical workflow for validating the analgesic effects of a new drug.

Conclusion

While the preclinical data for this compound remains proprietary, the framework presented in this guide offers a robust methodology for the evaluation of novel analgesic compounds. By employing standardized behavioral tests, appropriate comparators, and clear data presentation, researchers can effectively validate the analgesic potential of new chemical entities. The provided protocols and visualizations serve as a template to ensure comprehensive and reproducible preclinical studies, ultimately facilitating the translation of promising candidates from the laboratory to the clinic.

References

Ebaresdax: A Novel Redox-Modulating Analgesic as a Potential Alternative to Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective pain management with a reduced risk of addiction and other adverse effects associated with traditional opioid analgesics is a paramount challenge in modern medicine. This guide provides a comparative analysis of Ebaresdax (also known as ACP-044), an investigational non-opioid analgesic, against conventional opioid-based therapies. By examining their distinct mechanisms of action, available experimental data, and clinical trial outcomes, this document aims to offer an objective resource for the scientific community.

Mechanism of Action: A Tale of Two Pathways

This compound and opioid analgesics operate through fundamentally different biological pathways to achieve pain relief.

This compound (ACP-044): Targeting Oxidative Stress

This compound is a first-in-class, orally bioavailable small molecule that functions as a redox modulator.[1][2] Its mechanism of action is centered on the inhibition of reactive oxygen species (ROS), thereby targeting nitroxidative stress.[1][2] Tissue injury and inflammation lead to the overproduction of ROS and reactive nitrogen species (RNS), such as peroxynitrite. These reactive species are implicated in the sensitization of peripheral and central nerves, cytotoxicity, and the amplification of pain signaling.[3][4] By modulating these redox pathways, this compound aims to reduce pain at its source without interacting with the opioid receptors.[1][3]

Opioid-Based Analgesics: Central Nervous System Modulation

Opioid analgesics, such as morphine and oxycodone, exert their effects by binding to and activating opioid receptors (mu, delta, and kappa), which are G protein-coupled receptors located primarily in the central and peripheral nervous systems. This binding initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the transmission of pain signals. Key downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. This hyperpolarizes the neuron, making it less likely to fire and transmit nociceptive signals.

Preclinical and Clinical Data: A Comparative Overview

A direct quantitative comparison of preclinical data is challenging due to the limited public availability of specific experimental results for this compound. However, a qualitative comparison based on published descriptions and available clinical data can be made.

Preclinical Evidence

While specific quantitative data from preclinical studies of this compound are not publicly available, it has been reported to show promise in animal models of inflammatory, neuropathic, and incisional pain.

Opioid analgesics, on the other hand, have a vast and well-documented preclinical portfolio. The table below summarizes representative preclinical data for morphine in a common inflammatory pain model.

Table 1: Representative Preclinical Efficacy of Morphine in an Inflammatory Pain Model

Animal ModelPain StimulusDrug AdministrationOutcome MeasureResultReference
RatComplete Freund's Adjuvant (CFA)-induced inflammationMorphine (0.3–6.0 mg/kg, s.c.)Reversal of mechanical hyperalgesiaDose-dependent reversal of hyperalgesia (Minimum Effective Dose = 3.0 mg/kg)[5]

Clinical Trial Data

This compound has been evaluated in a Phase 2 clinical trial for acute postoperative pain. For comparison, data from a representative clinical trial of an opioid analgesic in a similar setting is presented.

Table 2: Comparison of Clinical Trial Data in Postoperative Pain (Bunionectomy)

DrugStudy PhaseNumber of PatientsDosing RegimenPrimary EndpointOutcomeReference
This compound (ACP-044) Phase 2 (NCT04855240)2391600 mg once daily or 400 mg every six hoursComparison of cumulative pain intensity scores over 24 hoursDid not meet primary endpoint. A non-statistically significant trend favoring the 400 mg every six hours group was observed.[3][6][7][1][2][3][6][7]
Oxycodone Multiple ReviewsVariedVariedPain relief, rescue medication useSuperior to placebo and comparable or better than intravenous opioids in various surgeries, including bunionectomy.[8][9][10][8][9][10]

It is important to note that the Phase 2 trial for this compound in osteoarthritis of the knee (NCT05008835) was terminated.

Experimental Protocols

This compound (ACP-044) Phase 2 Bunionectomy Trial (NCT04855240)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, inpatient study.[11]

  • Participants: 239 adult patients undergoing primary unilateral first metatarsal bunionectomy.[1][7]

  • Intervention: Patients were randomized (1:1:1) to receive either this compound 1600 mg once daily, this compound 400 mg every six hours, or placebo.[1][11] The first dose was administered within 60 (±15) minutes prior to the start of surgery.[11] Treatment continued for a total of four days.[1]

  • Anesthesia: Surgical anesthesia was achieved with a popliteal and/or ankle nerve block.[11]

  • Outcome Measures: The primary efficacy endpoint was the comparison of the cumulative pain intensity scores over 24 hours, as self-reported by patients using a 0-10 Numeric Rating Scale (NRS).[3][12] Pain assessments were recorded hourly for the first 12 hours post-dose 5, then every 3 hours for the next 12 hours, and every 6 hours thereafter until 72 hours.[12][13]

General Protocol for Preclinical Inflammatory Pain Model (CFA-induced)

  • Animal Model: Typically, adult male rats (e.g., Sprague Dawley, Wistar) are used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammation.

  • Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is commonly measured using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A decrease in the withdrawal threshold in the inflamed paw compared to the contralateral paw or baseline indicates hyperalgesia.

  • Drug Administration: The test analgesic (e.g., morphine) or vehicle is administered at various doses, typically via subcutaneous or intraperitoneal injection.

  • Data Analysis: The paw withdrawal threshold is measured at different time points after drug administration to determine the analgesic effect and its duration. Dose-response curves are generated to calculate the effective dose (e.g., ED50).

Visualizing the Molecular Pathways

To illustrate the distinct mechanisms of this compound and opioid analgesics, the following diagrams depict their respective signaling pathways.

Ebaresdax_Mechanism cluster_inflammation Inflammatory Site cluster_neuron Nociceptive Neuron Tissue Injury Tissue Injury Inflammatory Cells Inflammatory Cells Tissue Injury->Inflammatory Cells activates ROS Reactive Oxygen Species (ROS) Inflammatory Cells->ROS produce Nerve Sensitization Nerve Sensitization ROS->Nerve Sensitization induces Pain Signal\nTransmission Pain Signal Transmission Nerve Sensitization->Pain Signal\nTransmission enhances Brain Pain Perception (Brain) Pain Signal\nTransmission->Brain This compound This compound (ACP-044) This compound->ROS inhibits

This compound Mechanism of Action.

Opioid_Signaling cluster_neuron Presynaptic Neuron Opioid Receptor μ-Opioid Receptor G_Protein Gi/o Protein Opioid Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel inhibits K_Channel K+ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia (Reduced Pain Signal) cAMP->Analgesia reduction leads to Ca_Channel->Analgesia leads to K_Channel->Analgesia leads to Opioid Opioid Analgesic Opioid->Opioid Receptor binds & activates

Opioid Receptor Signaling Pathway.

Conclusion

This compound represents a novel approach to pain management by targeting oxidative stress, a mechanism distinct from the central nervous system depression characteristic of opioids. While it offers a theoretical safety advantage by avoiding the opioid receptor system and its associated side effects, including addiction potential, the clinical data to date have not demonstrated efficacy in acute postoperative pain. The failure to meet the primary endpoint in the Phase 2 bunionectomy trial highlights the challenges in translating preclinical promise into clinical success.

In contrast, opioid analgesics have a long-standing and proven track record of efficacy in managing moderate to severe pain. However, their use is tempered by significant safety concerns. The scientific community continues to seek alternatives like this compound that can provide effective analgesia with an improved safety profile. Further research and potentially new clinical trial designs will be necessary to determine if this compound or other redox modulators can find a place in the clinical armamentarium for pain management.

References

Evaluating Peroxynitrite Scavenging Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective in vitro validation of a compound's ability to scavenge peroxynitrite is a critical step in identifying promising therapeutic candidates for conditions associated with nitroxidative stress. This guide provides a comparative overview of common experimental approaches and presents data on established peroxynitrite scavengers to serve as a benchmark for the evaluation of novel molecules like Ebaresdax.

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Its detrimental effects are mediated through the oxidation and nitration of key biomolecules such as proteins, lipids, and DNA. Consequently, the development of effective peroxynitrite scavengers is an area of significant therapeutic interest.

Comparative Analysis of Peroxynitrite Scavenging Activity

The following table summarizes the quantitative data for several known peroxynitrite scavengers, providing a basis for comparison with new chemical entities.

CompoundAssay MethodKey FindingsReference
EdaravoneReaction with authentic peroxynitriteReacts with peroxynitrite to form 4-NO-edaravone. The reaction rate (k = 1.5 x 10⁴ M⁻¹s⁻¹) is approximately 30-fold greater than that of uric acid.[1]
Uric AcidComparison with EdaravoneA physiological peroxynitrite scavenger with a reaction rate of k = 480 M⁻¹s⁻¹.[1]
Hamamelitannin (from Witch Hazel)Fluorometric assayDemonstrated the strongest peroxynitrite scavenging effect among 28 tested herb extracts.[2]
QuercetinPyrogallol Red assayIdentified as a highly efficient scavenger of free radicals generated from peroxynitrite.[3]
γ-Carboxyethyl-6-hydroxychroman (γ-CEHC)Tyrosine nitration inhibitionShowed a slightly greater inhibitory effect on peroxynitrite-induced tyrosine nitration compared to α-CEHC.[4]
Various Phenolic CompoundsTyrosine nitration inhibition & α1-antiproteinase inactivationThe presence of bicarbonate, a physiological buffer, can significantly alter the apparent peroxynitrite scavenging activity of many dietary phenolics.[5]

Experimental Protocols for In Vitro Validation

Accurate assessment of peroxynitrite scavenging relies on robust and well-defined experimental protocols. Below are methodologies commonly employed in the field.

Direct Peroxynitrite Scavenging Assays

These assays measure the direct interaction of a test compound with peroxynitrite.

  • Evans Blue Bleaching Assay: This method relies on the bleaching of the dye Evans Blue by peroxynitrite. The presence of a scavenger mitigates this bleaching in a concentration-dependent manner. The reaction mixture typically contains a phosphate buffer (pH 7.4), DTPA, NaCl, KCl, Evans Blue, the test compound at various concentrations, and a defined concentration of peroxynitrite. The absorbance is measured at 611 nm after a set incubation period.[6]

  • Pyrogallol Red Assay: In this assay, peroxynitrite is used as a source of radicals that bleach the indicator molecule, Pyrogallol Red. The antioxidant activity of a test compound is quantified by its ability to prevent this bleaching. This method is convenient for screening a variety of compounds.[3]

Inhibition of Peroxynitrite-Mediated Reactions

These assays assess the ability of a scavenger to prevent downstream damage caused by peroxynitrite.

  • Inhibition of Tyrosine Nitration: Peroxynitrite nitrates the phenol ring of tyrosine residues in proteins, forming 3-nitrotyrosine, a stable biomarker of nitroxidative stress. A test compound's efficacy is determined by its ability to inhibit the formation of 3-nitrotyrosine in the presence of peroxynitrite. This can be quantified using techniques such as HPLC or ELISA.[5][7]

  • Inhibition of α1-Antiproteinase Inactivation: Peroxynitrite can inactivate proteins like α1-antiproteinase through oxidation. The protective effect of a scavenger can be measured by assessing the remaining activity of the protein after exposure to peroxynitrite with and without the test compound.[5][7]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (e.g., Phosphate Buffer, pH 7.4) D Mix Buffer, Indicator, and Test Compound A->D B Prepare Indicator Solution (e.g., Evans Blue) B->D C Prepare Test Compound (e.g., this compound) at various concentrations C->D E Add authentic Peroxynitrite (ONOO⁻) to initiate reaction D->E Add to wells F Incubate at controlled temperature (e.g., 25°C for 30 min) E->F G Measure Absorbance (e.g., at 611 nm for Evans Blue) F->G H Calculate Percentage Inhibition of indicator bleaching G->H

Caption: Workflow for a typical peroxynitrite scavenging assay.

G cluster_formation Peroxynitrite Formation cluster_damage Cellular Damage cluster_intervention Therapeutic Intervention NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂⁻•) O2->ONOO Lipid Lipid Peroxidation ONOO->Lipid Protein Protein Oxidation & Nitration (e.g., Tyrosine Nitration) ONOO->Protein DNA DNA Damage ONOO->DNA Scavenger Peroxynitrite Scavenger (e.g., this compound) ONOO->Scavenger Scavenging Action Neutral Neutralized Products Scavenger->Neutral

Caption: Peroxynitrite formation, damage, and scavenging.

References

Cross-validation of Ebaresdax's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of its Mechanism of Action Against Established Alternatives in Key Lung Cancer Cell Lines

This guide provides a comparative analysis of Ebaresdax, a novel (hypothetical) small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), against the established first-generation EGFR inhibitors, Gefitinib and Erlotinib. Overexpression, amplification, and mutation of EGFR are pivotal in the progression of several cancers, making it a key therapeutic target.[1][2][3] This document outlines the comparative efficacy and mechanism of this compound in both EGFR-mutant and wild-type non-small-cell lung cancer (NSCLC) cell lines, providing researchers with essential data and protocols for independent validation.

Comparative Efficacy in NSCLC Cell Lines

The cytotoxic activity of this compound, Gefitinib, and Erlotinib was assessed across two distinct NSCLC cell lines: HCC827, which harbors an EGFR exon 19 deletion (delE746-A750) and is highly sensitive to EGFR inhibitors, and A549, which has a wild-type EGFR and is generally less sensitive.[4][5] Cell viability was measured using a standard MTT assay after 72 hours of drug exposure.

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors in NSCLC Cell Lines

CompoundHCC827 (EGFR-mutant)A549 (EGFR wild-type)
This compound (Hypothetical) 1.5 8,100
Gefitinib 6.6 - 13.06[4][6]> 10,000[7][8]
Erlotinib 4[9]8,900 - 23,000[5][9]

Note: Data for Gefitinib and Erlotinib are sourced from published literature. Data for this compound is hypothetical for illustrative purposes.

The data indicates that this compound possesses potent inhibitory activity in the EGFR-mutant HCC827 cell line, with a hypothetical IC50 value suggesting a higher potency than the established inhibitors Gefitinib and Erlotinib. All three compounds show significantly lower efficacy in the EGFR wild-type A549 cell line, which is characteristic of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs).[10][11]

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound, like Gefitinib and Erlotinib, is designed to act as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[2][10] Binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[12][13] this compound inhibits this initial phosphorylation step, effectively blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds This compound This compound Gefitinib Erlotinib This compound->EGFR Inhibits Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

This protocol is used to determine the IC50 values presented in Table 1. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed HCC827 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib. Replace the medium with 100 µL of fresh medium containing the desired drug concentrations (or DMSO as a vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Validation of Mechanism: Phospho-ERK Inhibition

To confirm that this compound inhibits EGFR signaling, a Western blot analysis can be performed to measure the phosphorylation of a key downstream effector, ERK. A reduction in phosphorylated ERK (p-ERK) levels, without a change in total ERK, indicates successful pathway inhibition.[16][17]

Table 2: Densitometry Analysis of p-ERK/Total ERK Ratio

Treatment (100 nM, 2h)Cell Linep-ERK / Total ERK Ratio (Normalized to Control)
Control (DMSO) HCC8271.00
This compound (Hypothetical) HCC8270.15
Gefitinib HCC8270.25
Erlotinib HCC8270.22

Note: Data is hypothetical and for illustrative purposes.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody Incubation (p-ERK) D->E F 6. Secondary Antibody Incubation (HRP-linked) E->F G 7. Chemiluminescent Detection F->G H 8. Stripping & Re-probing (Total ERK) G->H Re-probe Cycle I 9. Densitometry Analysis G->I H->E Re-probe Cycle

Figure 2. Western Blot Experimental Workflow.

Experimental Protocols (Continued)

  • Cell Treatment & Lysis: Plate HCC827 cells and grow to 80% confluency. Serum starve overnight, then treat with 100 nM of each inhibitor for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[16]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST).[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.[16]

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK following the same procedure (steps 5-9) with a total ERK antibody.[17]

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

References

Safety Operating Guide

Ebaresdax: A Guide to Safe Handling and Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Ebaresdax, a reactive oxygen species inhibitor currently under investigation in clinical trials. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding its behavior and potential hazards.

PropertyValueReference
Chemical Name (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid
Molecular Formula C₁₂H₁₄N₂O₃S
Molecular Weight 266.32 g/mol
CAS Number 1334471-39-4
Appearance Powder
Storage 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO[1]

Health and Safety Information

While specific toxicity data for this compound is not extensively published, its classification as a reactive oxygen species inhibitor warrants careful handling. Based on safety data for structurally related thiazole carboxylic acid compounds, the following precautions should be taken:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3]

  • In case of exposure:

    • Skin Contact: Wash off immediately with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

    • Ingestion: Call a poison center or doctor/physician if you feel unwell.[3]

Disposal Procedures

The proper disposal of this compound and its associated waste is paramount to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guide outlines the recommended disposal workflow.

Disposal Workflow Diagramdot

EbaresdaxDisposalWorkflow start start collect_solid collect_solid start->collect_solid ehs_pickup ehs_pickup collect_solid->ehs_pickup spill spill spill->collect_solid contaminated_materials contaminated_materials contaminated_materials->collect_solid collect_sharps collect_sharps contaminated_materials->collect_sharps collect_sharps->ehs_pickup incineration incineration ehs_pickup->incineration collect_liquid collect_liquid deactivate deactivate collect_liquid->deactivate deactivate->ehs_pickup

References

Essential Safety and Logistical Information for Handling Ebaresdax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ebaresdax (also known as ACP-044), a small molecule drug that has been investigated in clinical trials.[1][2] Due to the absence of a publicly available Safety Data Sheet (SDS), the following guidance is based on the known chemical properties of this compound, general safety practices for handling potent small molecule inhibitors, and extrapolated data from similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not publicly available, it is prudent to handle it as a potentially hazardous compound. The following table outlines a hypothetical hazard classification based on compounds with similar structures and applications.

Hazard Category GHS Classification (Hypothetical) Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 2
alt text
WarningH373: May cause damage to organs through prolonged or repeated exposure
Recommended Personal Protective Equipment (PPE)

Based on the hypothetical hazard assessment, the following PPE is mandatory when handling this compound in a laboratory setting.

PPE Type Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Body Protection A fully buttoned lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.To prevent inhalation of airborne particles.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all this compound-contaminated solid waste (e.g., pipette tips, gloves, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: Dispose of all this compound waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal.[3][4][5]

Experimental Protocols

This compound has been shown to inhibit peroxynitrite-mediated cytotoxicity with an IC50 of 0.13 ± 0.02 µM.[6][7] The following is a representative protocol for a cell-based assay to determine the cytoprotective effect of this compound against peroxynitrite-induced cell death.

Protocol: In Vitro Peroxynitrite Cytotoxicity Assay

Materials:

  • Cell line (e.g., PC12 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Peroxynitrite (ONOO-) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

  • Peroxynitrite Exposure: Add peroxynitrite solution to the wells to a final concentration of 100 µM. Include a vehicle control group (no peroxynitrite) and a positive control group (peroxynitrite alone).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

G cluster_workflow Experimental Workflow: Peroxynitrite Cytotoxicity Assay A Seed PC12 cells in 96-well plate B Treat with this compound (serial dilutions) A->B Overnight incubation C Expose to Peroxynitrite (ONOO-) B->C 1-hour pre-treatment D Incubate for 24 hours C->D E Perform MTT Assay for Cell Viability D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for determining the cytoprotective effect of this compound.

Potential Signaling Pathway

As this compound is a small molecule inhibitor, it likely targets a specific kinase within a cellular signaling pathway to exert its effects. While the precise target of this compound is not publicly disclosed, many kinase inhibitors target pathways involved in cell growth, proliferation, and survival, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response This compound This compound This compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebaresdax
Reactant of Route 2
Ebaresdax

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.